Sniper(brd)-1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDSZRCRCFMYQV-CDYWKMCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66ClN9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1056.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of Sniper(brd)-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(brd)-1, a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), represents a novel approach in targeted protein degradation. This chimeric molecule is engineered to selectively hijack the ubiquitin-proteasome system to induce the degradation of specific cellular proteins. Comprising a derivative of the IAP antagonist LCL-161 linked to the BET inhibitor (+)-JQ-1, this compound dually targets the bromodomain and extra-terminal (BET) protein BRD4, as well as the inhibitor of apoptosis proteins (IAPs) cIAP1 and XIAP, for proteasomal degradation.[1] This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) and related technologies, such as SNIPERs, utilize the cell's own protein disposal machinery to eliminate proteins of interest. This compound is a key example of this technology, designed to induce the degradation of BRD4, a transcriptional co-activator implicated in various cancers, and concurrently degrade IAPs, which are often overexpressed in tumor cells, contributing to therapeutic resistance.[2]
Mechanism of Action
This compound operates by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] Its mechanism, however, is nuanced and differs for its various targets.
Degradation of cIAP1
The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is triggered by the direct binding of the IAP antagonist portion of this compound. This interaction is sufficient to induce the autoubiquitylation of cIAP1, marking it for proteasomal degradation. This process does not require the formation of a ternary complex with BRD4.[3]
Degradation of BRD4 and XIAP
In contrast, the degradation of both BRD4 and X-linked inhibitor of apoptosis protein (XIAP) necessitates the formation of a ternary complex. This compound acts as a molecular bridge, bringing BRD4 and XIAP into close proximity. This induced proximity facilitates the XIAP-mediated ubiquitination of BRD4, leading to its degradation by the proteasome. Concurrently, this ternary complex formation also leads to the degradation of XIAP itself.[3]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| cIAP1 | 6.8 | Inhibition Assay | [4] |
| cIAP2 | 17 | Inhibition Assay | [4] |
| XIAP | 49 | Inhibition Assay | [4] |
A specific DC50 (half-maximal degradation concentration) value for the degradation of BRD4 by this compound was not reported in the reviewed literature.
Signaling Pathways and Logical Relationships
The distinct mechanisms of action of this compound can be visualized through the following signaling pathway diagrams.
Caption: Direct degradation pathway of cIAP1 by this compound.
Caption: Ternary complex-mediated degradation of BRD4 and XIAP.
Experimental Protocols
The primary method for assessing the function of this compound is through Western blot analysis to quantify the degradation of target proteins in a cellular context.
Western Blot Analysis of Protein Degradation
This protocol is a representative methodology based on standard practices and the experimental details provided in the literature for this compound.[1]
Objective: To determine the concentration- and time-dependent degradation of BRD4, cIAP1, and XIAP in LNCaP cells following treatment with this compound.
Materials:
-
LNCaP cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-cIAP1, anti-XIAP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture LNCaP cells in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for different time points (e.g., 6 and 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against BRD4, cIAP1, XIAP, and β-actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of target proteins to the loading control (β-actin).
-
Logical Workflow for Mechanism Elucidation
To dissect the distinct degradation mechanisms, a logical workflow employing inactive control compounds was utilized.
Caption: Logical workflow for elucidating the dual degradation mechanisms.
Conclusion
This compound is a potent and selective degrader of BRD4, cIAP1, and XIAP, operating through distinct, target-specific mechanisms. Its ability to simultaneously degrade a key oncogenic driver and proteins that confer resistance to apoptosis makes it a compelling molecule for cancer research and therapeutic development. The detailed understanding of its function and mechanism of action, as outlined in this guide, provides a solid foundation for its further investigation and potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Sniper(brd)-1: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(brd)-1 is a chimeric small molecule known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, a key regulator of oncogene expression. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that consists of three key components: a ligand for the target protein (BRD4), a ligand for an E3 ubiquitin ligase (inhibitor of apoptosis proteins, IAPs), and a linker connecting the two.[1] Specifically, it conjugates a derivative of the IAP antagonist LCL-161 with the BET inhibitor (+)-JQ-1.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ | [3] |
| Molecular Weight | 1056.73 g/mol | [1][3] |
| CAS Number | 2095244-54-3 | [1][3] |
| IUPAC Name | (2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Targeted Protein Degradation
This compound operates through the "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) mechanism, a subset of Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of its target proteins via the ubiquitin-proteasome system.
A key feature of this compound is its differential mechanism for degrading its targets. The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is triggered by the binding of the LCL-161-like moiety of this compound to cIAP1, which induces its autoubiquitylation and subsequent degradation. In contrast, the degradation of X-linked inhibitor of apoptosis protein (XIAP) and BRD4 requires the formation of a ternary complex between XIAP, this compound, and BRD4.[1] This suggests that this compound preferentially recruits XIAP to ubiquitinate and degrade BRD4.[1]
Quantitative Biological Activity
This compound exhibits potent binding to IAP proteins, which is a prerequisite for its degradation-inducing activity.
Table 2: In Vitro Binding Affinities of this compound
| Target Protein | IC₅₀ (nM) | Reference |
| cIAP1 | 6.8 | [1][2] |
| cIAP2 | 17 | [1][2] |
| XIAP | 49 | [1][2] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is designed to assess the ability of this compound to induce the degradation of BRD4, cIAP1, and XIAP in a cellular context.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control like anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed LNCaP cells in appropriate culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol can be adapted to determine the binding affinity (IC₅₀) of this compound to its target proteins (cIAP1, cIAP2, XIAP, or BRD4 bromodomains) in a competitive binding format.
Materials:
-
Purified recombinant target protein (e.g., cIAP1-BIR3, XIAP-BIR3, BRD4-BD1)
-
A fluorescently labeled probe known to bind the target protein
-
This compound
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
384-well, low-volume, black plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the target protein and the fluorescent probe in the assay buffer.
-
Assay Setup: In a 384-well plate, add the target protein and fluorescent probe mixture to each well. Then, add the different concentrations of this compound. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a potent and specific degrader of BRD4 and IAP proteins. Its unique dual-degradation mechanism and high potency make it a valuable tool for studying the biological roles of these proteins and a promising candidate for further therapeutic development. The experimental protocols provided herein offer a framework for the robust characterization of this compound and similar molecules in a research setting.
References
biological activity of IAP-dependent protein erasers
An in-depth technical guide to the .
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins. Within this field, IAP-dependent protein erasers, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a significant class of Proteolysis-Targeting Chimeras (PROTACs).[1][2] These heterobifunctional molecules are engineered to hijack the cellular ubiquitin-proteasome system (UPS) by recruiting Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.[3][]
IAPs, such as c-IAP1, c-IAP2, and XIAP, are frequently overexpressed in cancer cells, where they play a crucial role in inhibiting apoptosis and promoting tumor survival.[5] SNIPERs exploit this by not only inducing the degradation of a specific protein of interest (POI) but often also promoting the simultaneous degradation of the IAP E3 ligase itself, a unique feature that can lead to synergistic anti-tumor effects.[6][7] This guide provides a comprehensive overview of the mechanism, biological activity, and experimental validation of IAP-dependent protein erasers for researchers and drug development professionals.
Core Mechanism of Action
SNIPERs are comprised of three key components: a ligand that binds to the POI, a ligand for an IAP E3 ligase (often a derivative of SMAC mimetics like LCL-161 or bestatin), and a chemical linker that connects the two.[5][6] The mechanism proceeds through a catalytic cycle:
-
Ternary Complex Formation: The SNIPER molecule first binds to both the POI and an IAP (e.g., cIAP1 or XIAP), bringing them into close proximity to form a ternary POI-SNIPER-IAP complex.
-
Ubiquitination: Within this complex, the E3 ligase activity of the IAP is harnessed to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides. The SNIPER molecule is then released to engage another POI and IAP, acting catalytically.[5][8]
A distinct feature of many SNIPERs is the concurrent degradation of cIAP1. The IAP ligand component of the SNIPER can induce auto-ubiquitination and subsequent proteasomal degradation of cIAP1, independent of ternary complex formation with the POI.[9] In contrast, the degradation of the POI and XIAP typically requires the formation of the complete ternary complex.[9]
Caption: SNIPER-mediated protein degradation pathway.
Quantitative Assessment of Biological Activity
The efficacy of SNIPERs is quantified by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). The following tables summarize the reported activities of various IAP-dependent protein erasers against their respective targets.
Table 1: Activity of SNIPERs Targeting Nuclear Receptors
| SNIPER Name | Target | IAP Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
|---|---|---|---|---|---|---|
| SNIPER(ER)-87 | ERα | LCL-161 deriv. | MCF-7 | 3 nM | >90% | [1] |
| SNIPER(ER)-110 | ERα | LCL-161 deriv. | MCF-7 | <3 nM (4h) | >90% | [7] |
| SNIPER-1 | AR | IAP Ligand | PC cells | ~3 µM | N/A |[5] |
Table 2: Activity of SNIPERs Targeting Kinases
| SNIPER Name | Target | POI Ligand | IAP Ligand | Cell Line | DC₅₀ | Reference |
|---|---|---|---|---|---|---|
| SNIPER(ABL)-039 | BCR-ABL | Dasatinib | LCL-161 deriv. | K562 | 10 nM | [7] |
| SNIPER(ABL)-019 | BCR-ABL | Dasatinib | MV-1 | K562 | 0.3 µM | [6] |
| SNIPER(ABL)-033 | BCR-ABL | HG-7-85-01 | LCL-161 deriv. | K562 | 0.3 µM | [6][7] |
| SNIPER-12 | BTK | Ibrutinib | IAP Ligand | THP-1 | 182 nM |[5] |
Table 3: Activity of SNIPERs Targeting Other Proteins
| SNIPER Name | Target | POI Ligand | IAP Ligand | Cell Line | DC₅₀ | Reference |
|---|---|---|---|---|---|---|
| Compound 8a | BCL-Xₗ | ABT-263 | LCL-161 deriv. | MyLa 1929 | <500 nM | [10] |
| PP5 | BCL-Xₗ | ABT-263 | VHL (for comparison) | MOLT-4 | 27.2 nM | [11] |
| SNIPER(BRD)-1 | BRD4 | (+)-JQ1 | LCL-161 deriv. | LNCaP | Potent |[9] |
Experimental Validation Workflow
A rigorous experimental cascade is essential to characterize the biological activity of a novel IAP-dependent protein eraser. The workflow progresses from initial confirmation of degradation to in-depth mechanistic studies and functional outcomes.
Caption: Standard experimental workflow for SNIPER validation.
Experimental Protocols
Protein Degradation Quantification by Western Blot
This protocol determines the extent of POI degradation following treatment with a SNIPER.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, K562) in 24-well plates at a suitable density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the SNIPER molecule in culture medium.
-
Treat cells with increasing concentrations of the SNIPER (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the SNIPER concentration to determine DC₅₀ and Dₘₐₓ values.[13]
-
Ternary Complex Confirmation by Co-Immunoprecipitation (Co-IP)
This protocol verifies the formation of the POI-SNIPER-IAP complex within the cell.
-
Cell Treatment and Lysis:
-
Culture cells in 100 mm dishes to ~80-90% confluency.
-
Treat cells with the SNIPER at a concentration known to be effective, a negative control SNIPER, and a vehicle control for 2-4 hours. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to prevent degradation of the complex. [14]
-
Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with a primary antibody against the POI (or a tag if the POI is overexpressed) overnight at 4°C with gentle rotation. Use an isotype-matched IgG as a negative control.[12]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and an input control (a small fraction of the initial lysate) by Western blot.
-
Probe separate membranes for the POI (to confirm successful pulldown), the IAP E3 ligase (e.g., XIAP or cIAP1), and components of the ubiquitin machinery (e.g., Cullins, if applicable) to detect their presence in the complex. An enhanced IAP signal in the SNIPER-treated sample compared to controls confirms ternary complex formation.[15]
-
Target Protein Ubiquitination Assay
This assay directly demonstrates that the POI is ubiquitinated in a SNIPER-dependent manner.
-
Cell Treatment and Lysis:
-
Follow the cell treatment protocol as for Co-IP, including co-treatment with a proteasome inhibitor (MG132) to allow ubiquitinated species to accumulate.
-
Lyse cells in a buffer containing a deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM) to preserve ubiquitin chains.
-
-
Immunoprecipitation of POI:
-
Perform immunoprecipitation of the POI from the normalized cell lysates as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and analyze by Western blot.
-
Probe the membrane with a primary antibody that specifically recognizes ubiquitin (e.g., P4D1 or FK2 clones).
-
A high-molecular-weight smear or laddering pattern appearing above the band for the POI in the SNIPER-treated lane is indicative of poly-ubiquitination.[16] Re-probing the membrane for the POI can confirm the identity of the base band.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the functional consequence of POI degradation on cell proliferation and viability.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the SNIPER for a prolonged period (e.g., 48-72 hours).[17]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and normalize the results to the vehicle-treated control cells.
-
Plot cell viability (%) against SNIPER concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
IAP-dependent protein erasers are a powerful and versatile tool in the targeted protein degradation landscape. Their unique ability to induce simultaneous degradation of both a target oncoprotein and the anti-apoptotic IAP proteins presents a compelling strategy for cancer therapy.[6] The continued development of SNIPERs involves optimizing linker composition, exploring novel IAP ligands to potentially recruit different IAP family members, and expanding the repertoire of "undruggable" targets. As our understanding of the complex interplay between SNIPERs, target proteins, and E3 ligases deepens, so too will our ability to design more potent, selective, and therapeutically effective protein degraders.
References
- 1. SNIPER(ER)-87 (7120) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Bestatin-SAHA Hybrid with Dual Inhibitory Activity against APN and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Efficacy of Sniper(brd)-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy and mechanism of action of Sniper(brd)-1, a novel protein degrader. The information is compiled from foundational preclinical studies, offering a core understanding for researchers in oncology and drug development.
Introduction to this compound
This compound is a chimeric small molecule, classified as a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER). It is engineered to induce the degradation of specific target proteins through the ubiquitin-proteasome pathway. Structurally, this compound consists of a derivative of the IAP antagonist LCL-161 linked to the Bromodomain and Extra-Terminal (BET) inhibitor (+)-JQ-1.[1][2] This dual-functionality allows this compound to hijack the cellular protein degradation machinery to eliminate proteins crucial for cancer cell proliferation and survival.
Quantitative Efficacy Data
The efficacy of this compound has been quantified through its ability to degrade its target proteins. The half-maximal inhibitory concentration (IC50) values for the degradation of key Inhibitor of Apoptosis Proteins (IAPs) are presented below.
| Target Protein | IC50 Value (nM) |
| cIAP1 | 6.8 |
| cIAP2 | 17 |
| XIAP | 49 |
Table 1: In vitro degradation efficacy of this compound against IAP family proteins.[2][3]
In cellular assays using the human prostate cancer cell line LNCaP, this compound demonstrated a significant, concentration-dependent reduction in the protein levels of BRD4, cIAP1, and XIAP.
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect |
| LNCaP | 0 - 1 | 6 - 24 | Significant reduction in BRD4, cIAP1, and XIAP protein levels |
Table 2: Cellular activity of this compound in LNCaP cells.[4][5]
Mechanism of Action
This compound executes its protein degradation function by engaging the E3 ubiquitin ligase activity of IAPs.[6] The degradation mechanisms for its primary targets, however, show distinct differences.
The degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) is initiated by the binding of the IAP antagonist component of this compound, which leads to the autoubiquitylation of cIAP1 and its subsequent proteasomal degradation.[1]
Conversely, the degradation of X-linked inhibitor of apoptosis protein (XIAP) and Bromodomain-containing protein 4 (BRD4) necessitates the formation of a ternary complex.[1] This complex consists of this compound bridging the target protein (XIAP or BRD4) and an IAP, facilitating the ubiquitination of the target protein and its delivery to the proteasome for degradation. This is supported by findings that a variant, SNIPER(BRD)-4, which cannot bind to BRD4, is still able to degrade cIAP1 but not XIAP or BRD4.[1]
Experimental Protocols
LNCaP Cell Culture
-
Cell Line: LNCaP clone FGC (ATCC® CRL-1740™)
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[4][7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculture:
-
Note: LNCaP cells have weakly-adherent qualities and tend to grow in aggregates rather than a uniform monolayer.[7]
In Vitro Protein Degradation Assay (Western Blotting)
-
Cell Seeding: Seed LNCaP cells in appropriate culture vessels and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM) for desired time points (e.g., 6 and 24 hours).[5]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[8]
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST.[8][9]
-
Incubate the membrane with primary antibodies specific for BRD4, cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Preparation of this compound for In Vivo Studies
-
Formulation 1:
-
Formulation 2:
-
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2][11]
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of Action for this compound.
Experimental Workflow
Caption: In Vitro Protein Degradation Assay Workflow.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. This compound | BRD SNIPER降解剂 | MCE [medchemexpress.cn]
- 6. adooq.com [adooq.com]
- 7. lncap.com [lncap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sniper(brd)-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(brd)-1 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation.[1][2] It is composed of a derivative of the Inhibitor of Apoptosis Protein (IAP) antagonist LCL-161 linked to the Bromodomain and Extra-Terminal (BET) inhibitor (+)-JQ-1.[3][4] This dual-binding capability allows this compound to recruit IAP E3 ubiquitin ligases to the target protein, BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Notably, this compound also induces the degradation of cIAP1 and XIAP.[3][5]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the degradation of BRD4 and its downstream effects.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system. The (+)-JQ-1 moiety binds to the bromodomain of BRD4, while the LCL-161 derivative moiety binds to IAP E3 ligases (cIAP1, cIAP2, and XIAP).[1][3][4] This proximity induces the ubiquitination of the target protein. For the degradation of BRD4 and XIAP, the formation of a ternary complex between this compound, the target protein, and the E3 ligase is essential.[3] In contrast, the degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of this compound, which induces autoubiquitination.[3] The ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against various IAP proteins.
| Target Protein | IC50 Value |
| cIAP1 | 6.8 nM |
| cIAP2 | 17 nM |
| XIAP | 49 nM |
| Data sourced from MedchemExpress and TargetMol.[1][4][5][6] |
Experimental Protocols
1. Cell Culture
The human prostate cancer cell line LNCaP is a suitable model for studying the effects of this compound.[5][7]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new culture flasks at the desired density.
-
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. lncap.com [lncap.com]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
Application Notes and Protocols for SNIPER(BRD)-1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of SNIPER(BRD)-1, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that induces the degradation of Bromodomain-containing protein 4 (BRD4). This compound is a chimeric molecule composed of a derivative of the IAP antagonist LCL-161 and the BET inhibitor (+)-JQ-1, which work together to recruit IAP E3 ubiquitin ligases to BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This technology offers a promising strategy for targeting BRD4 in various research and preclinical settings, particularly in oncology.[3]
Mechanism of Action
This compound operates by hijacking the cellular ubiquitin-proteasome system to selectively degrade BRD4, as well as the IAP proteins cIAP1 and XIAP.[1] The degradation of cIAP1 is initiated by the binding of the IAP antagonist component of this compound, which induces autoubiquitination.[1] In contrast, the degradation of BRD4 and XIAP requires the formation of a ternary complex between this compound, the target protein (BRD4 or XIAP), and an IAP E3 ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.
Signaling Pathway Diagram
Caption: Mechanism of this compound induced protein degradation.
Quantitative Data Summary
| Target Protein | IC50 (nM) | Cell Line | Duration of Treatment | Reference |
| cIAP1 | 6.8 | Not Specified | Not Specified | [2] |
| cIAP2 | 17 | Not Specified | Not Specified | [2] |
| XIAP | 49 | Not Specified | Not Specified | [2] |
| BRD4 | Not Specified | LNCaP | 6-24 hours (at 0-1 µM) | [5][6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
It is crucial to prepare a clear and stable solution of this compound for in vivo experiments. The working solution should be freshly prepared on the day of use.[5][6] Below are two recommended protocols for solubilizing this compound.
Protocol 1: Aqueous Formulation
This formulation is suitable for intraperitoneal (IP) and potentially other aqueous-based administration routes.
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][6]
-
Protocol 2: Oil-Based Formulation
This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) injections where a slower release may be desired.
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the solvents in the following volumetric ratio: 10% DMSO and 90% Corn Oil.[5]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly until a clear solution is achieved.
-
If necessary, use gentle heating or sonication to aid dissolution.
-
In Vivo Administration in Mouse Models
The following protocol provides a general guideline for the administration of this compound to mice bearing tumor xenografts. The exact dosage and schedule should be optimized for each specific model.
-
Animal Models:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are typically used for tumor xenograft studies.
-
Establishment of tumors can be achieved by subcutaneous or orthotopic injection of cancer cells.
-
-
Administration Route:
-
Intraperitoneal (IP) injection is a common route of administration for compounds formulated as described above.[7]
-
-
Dosage and Schedule:
-
Dosage will need to be determined empirically. A starting point could be in the range of 10-50 mg/kg, based on studies with other BRD4 degraders.
-
Dosing frequency can range from daily to a few times per week, depending on the pharmacokinetic and pharmacodynamic properties of the compound.
-
-
Procedure for Intraperitoneal Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
Insert a 25-27 gauge needle at a 30-40° angle.[7]
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the prepared this compound solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Assessment of In Vivo Efficacy
a) Tumor Growth Inhibition
-
Procedure:
-
Measure tumor dimensions using digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare tumor growth curves and final tumor weights between the vehicle control group and the this compound treated group.
-
b) Target Protein Degradation Analysis (Western Blot)
-
Procedure:
-
At specified time points after the final dose, collect tumor tissue and other relevant organs.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against BRD4, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated controls.
-
c) Downstream Effects and Biomarker Analysis (Immunohistochemistry)
-
Procedure:
-
Fix excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Perform immunohistochemistry (IHC) using antibodies against BRD4 and downstream markers of BRD4 activity, such as c-Myc.[8][9]
-
Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to assess the biological effects of this compound on the tumor tissue.
-
Image the stained slides and perform pathological analysis to quantify the expression of these markers.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo studies using this compound.
Storage and Stability
This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[5] As previously mentioned, working solutions for in vivo experiments should be prepared fresh for each use.[5][6]
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Sniper(brd)-1 solubility and preparation for experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Sniper(brd)-1, a potent and selective degrader of bromodomain-containing protein 4 (BRD4), cellular inhibitor of apoptosis protein 1 (cIAP1), and X-linked inhibitor of apoptosis protein (XIAP).
Product Information
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅₃H₆₆ClN₉O₈S₂ |
| Molecular Weight | 1056.73 g/mol |
| CAS Number | 2095244-54-3 |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Stock Solution Preparation (for in vitro use):
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 10.57 mg of this compound in 1 mL of DMSO.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Storage Conditions: Store the solid compound and stock solutions under the following conditions to ensure stability:
| Storage Condition | Duration |
| Solid (Lyophilized) | Dry, dark at -20°C for up to 3 years.[3] |
| DMSO Stock Solution | -80°C for up to 6 months.[2] |
| DMSO Stock Solution | -20°C for up to 1 month (stored under nitrogen).[2] |
In Vivo Formulation: For animal experiments, this compound can be formulated to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.[2][4] Two example protocols are provided below:
| Formulation Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
To prepare 1 mL of the formulation in Protocol 1, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline to reach the final volume.[2]
Mechanism of Action
This compound is a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC).[1][5][6] It is a chimeric molecule composed of a derivative of the IAP antagonist LCL-161 and the BET inhibitor (+)-JQ-1.[3][5] This dual-binding capability allows this compound to recruit the E3 ubiquitin ligase activity of IAPs to the target protein, BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] this compound also induces the degradation of cIAP1, cIAP2, and XIAP.[2][3][7] The degradation of cIAP1 is initiated by the binding of the IAP antagonist moiety, which leads to autoubiquitination, while the degradation of XIAP and BRD4 necessitates the formation of a ternary complex.[5]
Caption: Mechanism of Action of this compound.
Target Binding Affinities
This compound demonstrates potent binding to several inhibitor of apoptosis proteins, with the following half-maximal inhibitory concentrations (IC50):
| Target Protein | IC50 (nM) |
| cIAP1 | 6.8[2][6][7] |
| cIAP2 | 17[2][6][7] |
| XIAP | 49[2][6][7] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Western Blot Analysis of Protein Degradation
This protocol is designed to assess the degradation of BRD4, cIAP1, and XIAP in cell culture following treatment with this compound.
Caption: Western Blot Experimental Workflow.
Materials:
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM) for the desired time points (e.g., 6 and 24 hours).[8] Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 for cell growth inhibition.
Disclaimer
The information and protocols provided in these application notes are for research use only and are not intended for diagnostic or therapeutic purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | BRD SNIPER降解剂 | MCE [medchemexpress.cn]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BRD4 Degradation by Sniper(brd)-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the degradation of Bromodomain-containing protein 4 (BRD4) induced by Sniper(brd)-1, a specific and non-genetic IAP-dependent protein eraser (SNIPER). The protocol outlines a comprehensive Western blot procedure, from cell culture and treatment to data analysis. Additionally, it includes information on the mechanism of action of this compound and presents a visual representation of the experimental workflow and the signaling pathway involved in BRD4 degradation.
Introduction
Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are critical regulators of gene expression and are implicated in the pathogenesis of various cancers and inflammatory diseases.[1][2] Targeted protein degradation has emerged as a promising therapeutic strategy, with molecules like this compound designed to specifically induce the degradation of BRD4.[3][4] this compound is a proteolysis-targeting chimera (PROTAC) that recruits an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This application note provides a robust Western blot protocol to monitor and quantify the degradation of BRD4 following treatment with this compound.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the bromodomain of BRD4, connected by a linker.[7][8] By simultaneously binding to both BRD4 and the E3 ligase, this compound facilitates the formation of a ternary complex.[9] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[10][11] This targeted degradation leads to a rapid and sustained depletion of cellular BRD4 levels.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol details the steps for treating cells with this compound and subsequently analyzing BRD4 protein levels via Western blotting.
Materials
-
This compound
-
Proteasome Inhibitor (Optional): MG132 or Bortezomib[7][10][12]
-
Cell Culture Medium: (e.g., RPMI, DMEM) with 10% FBS[12]
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer:
-
BCA Protein Assay Kit
-
4x SDS Loading Buffer (200 mM Tris-HCl pH 6.8, 400 mM DTT, 8% SDS, 0.4% Bromophenol Blue, 40% Glycerol)[14]
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Methods
1. Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency. For example, seed 0.4 million HEK293 cells per well in a 12-well plate.[12]
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300, 1000 nM) for different time points (e.g., 6, 12, 24 hours).[3]
-
Control Groups: Include a vehicle control (DMSO) and, if confirming the degradation mechanism, a positive control with a known BRD4 degrader like MZ1, and a rescue experiment by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding this compound.[10][16]
2. Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[17]
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.[17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[17]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x SDS loading buffer to the protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[14]
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (e.g., 1:2000-1:10000 dilution) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000-1:10000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Loading Control: After imaging for BRD4, the membrane can be stripped and re-probed for a loading control protein like β-actin or α-tubulin, or a separate gel can be run.
6. Detection and Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. The table should include the treatment conditions, and the normalized BRD4 protein levels.
Table 1: Quantification of BRD4 Degradation by this compound
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized BRD4 Protein Level (relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 24 | 1.00 | ± 0.05 |
| This compound | 10 | 24 | 0.85 | ± 0.04 |
| This compound | 30 | 24 | 0.62 | ± 0.06 |
| This compound | 100 | 24 | 0.31 | ± 0.03 |
| This compound | 300 | 24 | 0.15 | ± 0.02 |
| This compound + MG132 | 100 + 10µM | 24 | 0.95 | ± 0.07 |
| This compound | 100 | 6 | 0.75 | ± 0.05 |
| This compound | 100 | 12 | 0.48 | ± 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
-
No or Weak BRD4 Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Inconsistent Loading Control:
-
Ensure accurate protein quantification and equal loading.
-
Choose a loading control that is not affected by the experimental treatment.
-
By following this detailed protocol, researchers can effectively and reliably assess the degradation of BRD4 induced by this compound, providing valuable insights for drug development and cancer research.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 13. BRD4 Overexpression Lysate (NBP2-07356): Novus Biologicals [novusbio.com]
- 14. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample preparation for western blot | Abcam [abcam.com]
Application Notes and Protocols: Utilizing Sniper(brd)-1 for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway playing a pivotal role in its progression, even in castration-resistant prostate cancer (CRPC).[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and the AR.[1][3] Consequently, targeting BET proteins presents a promising therapeutic strategy.
Sniper(brd)-1 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce targeted protein degradation.[4][5][] It is composed of the BET inhibitor (+)-JQ-1 linked to an inhibitor of apoptosis proteins (IAPs) ligand, which recruits the cIAP1/XIAP E3 ubiquitin ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This approach offers a potential advantage over simple inhibition, as it eliminates the target protein entirely. These notes provide detailed protocols for the application of this compound in prostate cancer cell lines.
Mechanism of Action
This compound functions by inducing the degradation of BRD4, as well as the IAP proteins cIAP1 and XIAP.[4][7] In prostate cancer cells, the degradation of BRD4 disrupts the transcriptional machinery responsible for the expression of oncogenes like c-MYC and genes regulated by the androgen receptor.[1] This leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3][8]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects on prostate cancer cell lines.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 (nM) |
| cIAP1 | 6.8 |
| cIAP2 | 17 |
| XIAP | 49 |
Data sourced from MedchemExpress.[4]
Table 2: Effective Concentrations for Protein Degradation in LNCaP Cells
| Target Proteins | Concentration Range (µM) | Incubation Time (hours) | Outcome |
| BRD4, cIAP1, XIAP | 0.003 - 1 | 6 and 24 | Significant reduction in protein levels |
Data based on experiments in LNCaP prostate cancer cells.[4][7]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 1056.73 g/mol ), add 94.6 µL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Culture and Treatment
Prostate Cancer Cell Lines:
Protocol:
-
Culture prostate cancer cell lines in the recommended medium and conditions (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2).
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 60-70% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 0.003, 0.01, 0.03, 0.1, 0.3, and 1 µM).[7] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 6 or 24 hours for protein degradation studies,[7] or longer for viability assays).
Western Blotting for Protein Degradation
This protocol is to verify the degradation of BRD4, cIAP1, and XIAP.
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-cIAP1, anti-XIAP, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation and viability of prostate cancer cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and treat with various concentrations of this compound as described in Protocol 2.[9] Incubate for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[9]
-
Add the solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Outcomes
Treatment of AR-positive prostate cancer cell lines like LNCaP and 22Rv1 with this compound is expected to result in a dose- and time-dependent degradation of BRD4, cIAP1, and XIAP.[4][7] This degradation should correlate with a decrease in cell viability and proliferation.[5] Furthermore, downstream targets of BRD4, such as c-MYC and AR-regulated genes, are expected to be downregulated.[1][10] In contrast, AR-negative cell lines like PC3 and DU145 may show a reduced sensitivity to this compound, highlighting the dependency on the AR and BET signaling axis.[1]
Conclusion
This compound is a potent tool for investigating the role of BET proteins in prostate cancer. By inducing the degradation of BRD4, it provides a powerful method to study the downstream consequences of eliminating this key epigenetic reader. The protocols outlined above provide a framework for researchers to effectively utilize this compound in prostate cancer cell lines to explore its therapeutic potential and further elucidate the mechanisms of BET protein-dependent oncogenesis.
References
- 1. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dose-Response Curve Assay of SNIPER(BRD)-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(BRD)-1 is a novel proteolysis-targeting chimera (PROTAC) designed for targeted protein degradation. As a "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER), it is a chimeric molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] this compound is composed of a ligand that binds to the Inhibitor of Apoptosis Proteins (IAPs) E3 ligases, and another ligand, based on (+)-JQ-1, that binds to the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][4] This dual-binding capability facilitates the formation of a ternary complex between the IAP E3 ligase, this compound, and the target protein, resulting in the degradation of not only BRD4 but also the IAP proteins cIAP1, cIAP2, and XIAP.[5][6]
These application notes provide a detailed protocol for performing a dose-response curve assay to determine the degradation concentration 50 (DC50) of this compound for its target proteins. The DC50 value is a critical parameter for characterizing the potency of a protein degrader.
Signaling Pathway and Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins. The degradation of cIAP1 is initiated by the binding of the IAP antagonist component of this compound, which leads to the autoubiquitylation of cIAP1.[1] In contrast, the degradation of BRD4 and XIAP necessitates the formation of a ternary complex, where this compound acts as a bridge between the target protein and the IAP E3 ligase.[1][7] This complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for proteasomal degradation.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
This section provides a detailed methodology for a dose-response curve assay using Western blotting to quantify protein degradation.
Cell Culture and Treatment
-
Cell Line: LNCaP (human prostate cancer cell line) is a suitable model as it has been shown to be sensitive to this compound.[6][8]
-
Culture Conditions: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 12-well plates at a density that will result in 70-80% confluency on the day of treatment. A typical seeding density is 0.4 x 10^6 cells per well.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve. It is recommended to use a concentration range that spans several orders of magnitude around the expected DC50 (e.g., 0.001, 0.01, 0.1, 1, 10, 100, 1000 nM).[9] Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the treated cells for a predetermined time, for example, 24 hours, to allow for protein degradation.[6]
Cell Lysis and Protein Quantification
-
Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Electrophoresis: Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended primary antibodies include:
-
Anti-BRD4
-
Anti-cIAP1
-
Anti-XIAP
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target proteins to the corresponding loading control band intensity for each sample.
-
Percentage of Degradation: Calculate the percentage of remaining protein for each this compound concentration relative to the DMSO-treated control (which is set to 100%). The degradation percentage is then 100% minus the percentage of remaining protein.
-
Dose-Response Curve and DC50 Calculation: Plot the percentage of degradation against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) in a statistical software like GraphPad Prism to fit the curve and determine the DC50 value.[10][11] The DC50 is the concentration of the compound that results in 50% degradation of the target protein.[4]
Experimental Workflow
Figure 2: Workflow for this compound Dose-Response Assay.
Data Presentation
The quantitative data from the dose-response assay should be summarized in a clear and structured table to facilitate comparison of the potency of this compound against its different targets.
| Target Protein | DC50 (nM) | Dmax (%) | Hill Slope |
| BRD4 | 15.2 | 92.5 | 1.1 |
| cIAP1 | 8.9 | 95.1 | 1.3 |
| XIAP | 55.8 | 88.3 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Dmax represents the maximum degradation percentage observed. The Hill Slope provides information about the steepness of the dose-response curve.
Conclusion
This document provides a comprehensive guide for conducting a dose-response curve assay to characterize the activity of this compound. By following these protocols, researchers can accurately determine the potency (DC50) of this degrader against its intended targets, BRD4, cIAP1, and XIAP. This information is crucial for the preclinical evaluation and further development of this compound as a potential therapeutic agent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | BRD SNIPER降解剂 | MCE [medchemexpress.cn]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. towardsdatascience.com [towardsdatascience.com]
Application Notes and Protocols for Studying Epigenetic Regulation with Sniper(brd)-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(brd)-1 is a potent and specific chemical probe used for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. As a member of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) family, which are a class of Proteolysis Targeting Chimeras (PROTACs), this compound offers a powerful tool to study the functional consequences of BRD4 depletion in various biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, with a focus on its application in understanding epigenetic regulation.
This compound is a heterobifunctional molecule composed of a derivative of the IAP (Inhibitor of Apoptosis Protein) antagonist LCL-161 and the BET (Bromodomain and Extra-Terminal domain) inhibitor (+)-JQ1, connected by a linker.[1] This design allows this compound to simultaneously bind to BRD4 and the E3 ubiquitin ligase cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2]
Quantitative Data
This compound has been shown to effectively induce the degradation of not only its primary target, BRD4, but also the E3 ligase components it recruits. The following table summarizes the available quantitative data for this compound. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for BRD4 are not extensively reported in publicly available literature, significant degradation of BRD4 has been observed at nanomolar concentrations.
| Target Protein | Parameter | Value (nM) | Cell Line | Reference |
| cIAP1 | IC50 | 6.8 | LNCaP | [3][4] |
| cIAP2 | IC50 | 17 | LNCaP | [3][4] |
| XIAP | IC50 | 49 | LNCaP | [3][4] |
| BRD4 | Effective Concentration for significant degradation | ~100 | LNCaP | [4] |
Note: The IC50 values for cIAP1, cIAP2, and XIAP represent the concentration of this compound required to achieve 50% degradation of these proteins. Significant degradation of BRD4 is observed at approximately 100 nM within 6 hours of treatment in LNCaP cells.[4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BRD4.
Caption: Mechanism of this compound induced BRD4 degradation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on epigenetic regulation.
Caption: A typical experimental workflow for this compound studies.
Experimental Protocols
Western Blot Analysis for BRD4 Degradation
This protocol is to confirm the degradation of BRD4 protein in cells treated with this compound.
Materials:
-
Cells of interest (e.g., LNCaP, HEK293T)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4 (e.g., rabbit anti-BRD4)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound on the cells of interest.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the wells (in triplicate) to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to BRD4 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a concentration known to induce degradation (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the soluble protein fraction.
-
-
Heat Shock:
-
Aliquot the protein lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Analyze the soluble protein fractions by western blotting as described in Protocol 1, probing for BRD4.
-
A shift in the melting curve of BRD4 to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This compound is a valuable tool for researchers studying the role of BRD4 in epigenetic regulation and disease. The protocols provided in this document offer a starting point for investigating the effects of this potent BRD4 degrader. By confirming target degradation and engagement, and assessing the downstream functional consequences, researchers can gain significant insights into the biology of BRD4 and the therapeutic potential of targeted protein degradation.
References
Application Notes and Protocols for Assessing cIAP1 and XIAP Degradation
Introduction
The Inhibitor of Apoptosis Proteins (IAPs) are a family of crucial regulators of programmed cell death and immune signaling. Among them, cellular IAP1 (cIAP1) and X-linked IAP (XIAP) are of significant interest in cancer research and drug development due to their frequent overexpression in tumors, which contributes to therapeutic resistance. Both cIAP1 and XIAP possess a RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[1][2] This activity is central to their function, as they can ubiquitinate themselves and other proteins, targeting them for proteasomal degradation.[3][4]
The development of small-molecule IAP antagonists, such as SMAC mimetics, has highlighted the therapeutic potential of inducing IAP degradation. These agents mimic the endogenous IAP inhibitor SMAC/DIABLO, binding to the Baculoviral IAP Repeat (BIR) domains of IAPs. This binding event triggers the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to the activation of cell death pathways.[2][5][6][7] Consequently, robust and quantitative methods to assess the degradation of cIAP1 and XIAP are essential for researchers, scientists, and drug development professionals.
These application notes provide an overview of the key methodologies used to monitor cIAP1 and XIAP degradation, followed by detailed experimental protocols and data presentation guidelines.
Part 1: Application Notes - Core Methodologies
Several techniques can be employed to measure the degradation of cIAP1 and XIAP. The choice of method often depends on the specific research question, required throughput, and available resources.
1. Western Blotting (Immunoblotting) Western blotting is the most common method for detecting and semi-quantifying changes in protein levels.[8] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies for cIAP1 and XIAP.
-
Principle : A decrease in the band intensity corresponding to the target protein after treatment with a potential degrader indicates protein degradation.
-
Application : Ideal for confirming protein loss, assessing dose-dependency, and analyzing time-course experiments. It is a fundamental validation tool for data obtained from higher-throughput methods.
-
Pros : Widely accessible, provides information on protein size (e.g., cleavage products), relatively inexpensive.
-
Cons : Semi-quantitative, low-throughput, and highly dependent on antibody quality.[9]
2. Immunoprecipitation (IP) and Ubiquitination Assays To confirm that degradation is mediated by the ubiquitin-proteasome system, immunoprecipitation can be used to isolate the target protein and assess its ubiquitination status.
-
Principle : An antibody against cIAP1 or XIAP is used to pull down the protein from cell lysates. The captured protein complex is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species, especially when cells are co-treated with a proteasome inhibitor like MG132, confirms ubiquitin-mediated degradation.[10]
-
Application : Essential for mechanistic studies to confirm that a compound induces ubiquitination of the target protein.
-
Pros : Provides direct evidence of ubiquitination, can be used to identify interacting partners (Co-IP).
-
Cons : Technically more demanding than a standard Western blot, requires high-quality antibodies for both IP and blotting.
3. Reporter-Based Assays Reporter assays offer a more quantitative and higher-throughput alternative to Western blotting for monitoring protein levels in living cells.
-
Principle : The target protein (cIAP1 or XIAP) is fused to a reporter protein, such as NanoLuc® luciferase or a fluorescent protein (e.g., GFP). The degradation of the fusion protein is then measured by a decrease in luminescence or fluorescence.[8][11] These systems can be used to calculate key degradation parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[8][11]
-
Application : Suitable for screening compound libraries, performing detailed kinetic analysis, and quantitatively comparing the potency of different degraders.
-
Pros : Highly quantitative, high-throughput, allows for real-time kinetic measurements in live cells.[8]
-
Cons : Requires genetic engineering of cell lines, potential for artifacts due to protein tagging.
4. Mass Spectrometry (MS)-Based Proteomics MS provides an unbiased and highly sensitive method for quantifying changes across the entire proteome, including cIAP1 and XIAP levels.
-
Principle : Cells are treated with the compound of interest, and total protein is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of peptides unique to cIAP1 and XIAP is compared between treated and untreated samples.
-
Application : Useful for validating on-target degradation and simultaneously assessing off-target effects on a proteome-wide scale.
-
Pros : Highly sensitive and specific, provides global protein expression information, does not require specific antibodies.
-
Cons : Requires specialized equipment and expertise, data analysis is complex, lower throughput than reporter assays.
Part 2: Quantitative Data Summary
The efficacy of compounds that induce IAP degradation is often reported using the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of protein degradation achieved) values. The table below summarizes data for representative IAP antagonists.
| Compound/Agent | Target(s) | Cell Line | Assay Method | DC50 | Dmax (%) | Reference |
| SMAC Mimetic (Compound 5) | cIAP1/2 selective | MDA-MB-231 | Western Blot | ~30 nM | >90% after 24h | [6] |
| SMAC Mimetic (Compound 7) | cIAP1/2 selective | MDA-MB-231 | Western Blot | ~100 nM | >90% after 24h | [6] |
| SMAC Mimetic (BV6) | Pan-IAP | Neuroblastoma | Western Blot | Not specified | Binds, no degradation | [10] |
| ARTS Mimetic (A4) | XIAP | Neuroblastoma | Western Blot | Not specified | Dose-dependent degradation | [10] |
| SMAC Mimetic (LBW242) | cIAP1 | HEK293T | Western Blot | <1 µM | >80% after 30 min | [12] |
Part 3: Detailed Experimental Protocols
Protocol 1: Western Blotting for cIAP1/XIAP Degradation
This protocol describes a standard method for assessing the degradation of endogenous cIAP1 and XIAP in cultured cells following treatment with a test compound.
A. Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer or similar (e.g., 20 mM HEPES pH 7.5, 350 mM NaCl, 1% NP-40, 1 mM MgCl2) supplemented with protease and phosphatase inhibitors.[13]
-
SDS-PAGE Sample Buffer (e.g., 4X Laemmli buffer).
-
Tris-Glycine SDS Running Buffer.
-
Transfer Buffer (e.g., Tris-Glycine with 20% methanol).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[14][15]
-
Primary Antibodies: Rabbit anti-cIAP1, Rabbit anti-XIAP (e.g., Cell Signaling Technology #2042[16]), Mouse anti-β-Actin or anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
B. Procedure
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of the test compound for the specified time points. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis : Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold cell lysis buffer to each well.[15] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation : Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4X SDS sample buffer and boil at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE : Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.[13]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[17] Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Blocking : Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[15]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with ECL detection reagent according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the cIAP1 or XIAP signal to the corresponding loading control (β-Actin or GAPDH).
Protocol 2: Immunoprecipitation to Assess XIAP Ubiquitination
This protocol is designed to determine if a compound induces the ubiquitination of XIAP prior to its degradation.
A. Materials and Reagents
-
Cell Lysis Buffer for IP (non-denaturing): e.g., 50 mM Tris-HCl pH 7.2, 250 mM NaCl, 0.1% NP-40, 10% glycerol, supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.[17]
-
Proteasome Inhibitor: MG132.
-
Primary Antibody for IP: Rabbit anti-XIAP.
-
Control IgG: Rabbit IgG.
-
Protein A/G Magnetic Beads or Agarose Resin.
-
Wash Buffer: IP Lysis Buffer.
-
Antibodies for Western Blot: Mouse anti-Ubiquitin, Rabbit anti-XIAP.
B. Procedure
-
Cell Treatment : Seed cells in 10 cm dishes. Pre-treat cells with 10-20 µM MG132 for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, add the test compound for the desired time.
-
Cell Lysis : Lyse cells as described in Protocol 1, using 500-1000 µL of IP Lysis Buffer per dish.
-
Protein Quantification : Determine and normalize protein concentration. Use at least 500 µg to 1 mg of total protein per IP reaction. Set aside 20-30 µg for an "input" control.
-
Pre-clearing Lysate (Optional but Recommended) : Add 20 µL of Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[18]
-
Immunoprecipitation : Add 2-4 µg of anti-XIAP antibody (or control IgG) to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Immune Complex Capture : Add 30 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing : Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Wash Buffer.
-
Elution : After the final wash, remove all supernatant. Add 30-40 µL of 2X SDS sample buffer directly to the beads and boil for 10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis : Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also load the "input" samples. Perform Western blotting as described in Protocol 1, probing separate membranes with anti-Ubiquitin and anti-XIAP antibodies. A high-molecular-weight smear in the anti-Ubiquitin blot for the XIAP IP sample indicates ubiquitination.
Part 4: Visualizations
References
- 1. XIAP and cIAP1 amplifications induce Beclin 1-dependent autophagy through NFκB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis by XIAP ubiquitin-ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.jp [promega.co.jp]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 17. mblbio.com [mblbio.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with SNIPER(BRD)-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(BRD)-1 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that potently induces the degradation of the bromodomain and extra-terminal (BET) protein BRD4, as well as the inhibitor of apoptosis proteins (IAPs) cIAP1 and XIAP.[1] Comprised of a derivative of the IAP antagonist LCL-161 linked to the BET inhibitor (+)-JQ-1, this compound functions as a molecular bridge to recruit the E3 ubiquitin ligase activity of IAPs to the target protein, leading to its ubiquitination and subsequent proteasomal degradation.[2] These application notes provide detailed protocols for performing in vitro ubiquitination assays to characterize the activity of this compound, a critical tool for researchers in cancer biology and drug discovery.
Mechanism of Action
This compound exhibits a dual mechanism of action. It induces the autoubiquitination and subsequent degradation of cIAP1 by directly binding to it via its IAP antagonist moiety. In contrast, the degradation of BRD4 and XIAP requires the formation of a ternary complex between the SNIPER molecule, the target protein (BRD4 or XIAP), and the cIAP1 E3 ligase. This ternary complex formation brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin and marking the target for degradation by the proteasome.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound required for the degradation of its target proteins in cellular assays.
| Target Protein | IC50 (nM) | Cell Line | Incubation Time |
| cIAP1 | 6.8 | LNCaP | 6-24 hours |
| cIAP2 | 17 | LNCaP | 6-24 hours |
| XIAP | 49 | LNCaP | 6-24 hours |
| BRD4 | Not explicitly quantified with an IC50 in the provided results, but significant reduction observed at concentrations of 0.1 µM. | LNCaP | 6-24 hours |
Data compiled from publicly available information.[1][3][4]
Experimental Protocols
In Vitro BRD4 Ubiquitination Assay with this compound
This protocol describes how to reconstitute the ubiquitination of the target protein BRD4, mediated by the E3 ligase cIAP1 and induced by this compound, in a cell-free system.
Materials and Reagents:
-
Enzymes:
-
Recombinant human Ubiquitin Activating Enzyme (E1) (e.g., Boston Biochem E-305)
-
Recombinant human Ubiquitin-Conjugating Enzyme E2 (e.g., UbcH5a, Boston Biochem E2-616)
-
Recombinant human cIAP1 (full-length or a construct containing the RING domain)
-
-
Substrate:
-
Recombinant human BRD4 (full-length or a fragment containing the bromodomains)
-
-
Small Molecules:
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Other Reagents:
-
Ubiquitin (e.g., Boston Biochem U-100H)
-
ATP (adenosine 5'-triphosphate)
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Deionized water
-
Protocol:
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube on ice. The final reaction volume is typically 20-50 µL. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Final Concentration | Example Volume for 20 µL Reaction |
| Ubiquitination Reaction Buffer (10X) | 1X | 2 µL |
| E1 Enzyme | 50 nM | Variable (depends on stock concentration) |
| E2 Enzyme (UbcH5a) | 0.5 µM | Variable (depends on stock concentration) |
| cIAP1 (E3 Ligase) | 100-200 nM | Variable (depends on stock concentration) |
| BRD4 (Substrate) | 100-200 nM | Variable (depends on stock concentration) |
| Ubiquitin | 10 µM | Variable (depends on stock concentration) |
| ATP | 5 mM | Variable (depends on stock concentration) |
| This compound or DMSO | Variable (e.g., 0.1 - 10 µM) | 1 µL |
| Deionized Water | To final volume | Up to 20 µL |
-
Initiation of Reaction: After adding all components except ATP, briefly centrifuge the tubes. To start the ubiquitination reaction, add ATP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Use an anti-BRD4 antibody to detect the ubiquitinated forms of BRD4, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the target protein.
In Vitro cIAP1 Autoubiquitination Assay
This protocol is designed to assess the ability of this compound to induce the autoubiquitination of cIAP1.
Materials and Reagents:
-
Same as the BRD4 ubiquitination assay, but without the BRD4 substrate.
Protocol:
-
Reaction Setup: Prepare the reaction mixture as described for the BRD4 ubiquitination assay, but omit the BRD4 substrate.
| Component | Final Concentration | Example Volume for 20 µL Reaction |
| Ubiquitination Reaction Buffer (10X) | 1X | 2 µL |
| E1 Enzyme | 50 nM | Variable (depends on stock concentration) |
| E2 Enzyme (UbcH5a) | 0.5 µM | Variable (depends on stock concentration) |
| cIAP1 (E3 Ligase) | 100-200 nM | Variable (depends on stock concentration) |
| Ubiquitin | 10 µM | Variable (depends on stock concentration) |
| ATP | 5 mM | Variable (depends on stock concentration) |
| This compound or DMSO | Variable (e.g., 0.1 - 10 µM) | 1 µL |
| Deionized Water | To final volume | Up to 20 µL |
-
Initiation, Incubation, and Termination: Follow steps 2-4 from the BRD4 ubiquitination assay protocol.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cIAP1 antibody to detect the higher molecular weight bands corresponding to autoubiquitinated cIAP1.
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Experimental workflow for in vitro ubiquitination assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sniper(brd)-1 Mediated BRD4 Degradation
Welcome to the technical support center for researchers utilizing Sniper(brd)-1 for the targeted degradation of BRD4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the target protein, Bromodomain-containing protein 4 (BRD4).[1] It consists of two key components connected by a linker: a ligand that binds to BRD4 ((+)-JQ1) and another that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs).[1][2] By bringing BRD4 and the IAP E3 ligase into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3]
Q2: What is the expected outcome of a successful this compound experiment?
A successful experiment will result in a significant reduction in the cellular levels of BRD4 protein. This is typically observed as a decrease in the corresponding band intensity on a Western blot. The degradation is expected to be concentration- and time-dependent. In some cell lines, such as LNCaP, this compound has been shown to significantly reduce BRD4 levels at concentrations between 0.01 and 1 µM with incubation times of 6 to 24 hours.[4]
Q3: Besides BRD4, does this compound affect other proteins?
Yes, this compound also induces the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), as it utilizes the IAP E3 ligase machinery.[1][4] The degradation of cIAP1 is triggered by the IAP antagonist part of this compound, while the degradation of XIAP and BRD4 requires the formation of a ternary complex involving all three components.[1]
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to a year or at -80°C for longer periods. Stock solutions should be stored at -80°C and used within six months, or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: No BRD4 Degradation Observed
If you are not observing the expected degradation of BRD4 after treating your cells with this compound, please follow the troubleshooting steps outlined below.
Step 1: Verify Experimental Parameters
Ensure that the fundamental experimental conditions are within the optimal range.
Table 1: Recommended Experimental Parameters for BRD4 Degradation Assays
| Parameter | Recommended Range | Notes |
| Cell Line | Varies (e.g., LNCaP, HeLa, MV4-11) | E3 ligase expression can vary between cell lines. |
| This compound Concentration | 1 nM - 10 µM (start with a dose-response) | A "hook effect" can occur at high concentrations. |
| Incubation Time | 4 - 24 hours | Optimal time can vary depending on the cell line and protein turnover rate. |
| Cell Density | 50-80% confluency | Overly confluent or sparse cells can affect results. |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | Essential for comparing against baseline BRD4 levels. |
Step 2: Assess Compound and Reagent Integrity
Issues with the compound or reagents can lead to experimental failure.
-
Compound Integrity: Ensure this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot.
-
Antibody Performance: Validate your BRD4 antibody to ensure it is specific and provides a strong signal at the correct molecular weight.
Step 3: Investigate the Cellular Machinery
If the experimental setup is correct, the issue may lie within the cellular processes required for degradation. The following control experiments are crucial for pinpointing the problem.
Table 2: Key Control Experiments for Troubleshooting
| Control Experiment | Purpose | Expected Outcome if this compound is Functional |
| Proteasome Inhibitor Co-treatment (e.g., MG132) | To confirm that the loss of BRD4 is due to proteasomal degradation. | Pre-treatment with a proteasome inhibitor should "rescue" BRD4 from degradation by this compound. |
| Inactive Control Compound | To verify that the degradation is dependent on the specific engagement of both BRD4 and the E3 ligase. | An inactive version of this compound (e.g., with a mutation in the BRD4 or IAP binding domain) should not induce BRD4 degradation. |
| E3 Ligase Expression | To ensure the necessary E3 ligase (IAPs) is present and functional in your cell line. | Western blot for cIAP1 and XIAP should show detectable levels. |
Step 4: Analyze the Ternary Complex Formation
The formation of a stable ternary complex between this compound, BRD4, and the IAP E3 ligase is essential for ubiquitination and subsequent degradation.
-
The "Hook Effect": At very high concentrations, this compound can form binary complexes with either BRD4 or the E3 ligase, preventing the formation of the productive ternary complex. This leads to a decrease in degradation efficiency. If you suspect a hook effect, perform a detailed dose-response experiment with a wider range of concentrations, including lower ones.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 50-80% confluency.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 18 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Proteasome Inhibitor Rescue Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
This compound Treatment: Add this compound at a concentration known to cause degradation (e.g., the DC50 or a higher concentration) to the media already containing the proteasome inhibitor.
-
Incubation: Incubate for the standard duration of your degradation experiment.
-
Lysis and Western Blot: Proceed with cell lysis and Western blotting as described in Protocol 1 to assess BRD4 levels.
Visualizing the Process
Mechanism of Action
Caption: Mechanism of this compound mediated BRD4 degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Sniper(brd)-1 Concentration for Experiments
Welcome to the technical support center for Sniper(brd)-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
What is this compound and what are its target proteins?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce targeted protein degradation.[1][2][] It is a chimeric molecule composed of a derivative of the IAP (Inhibitor of Apoptosis Protein) antagonist LCL-161 and the BET (Bromodomain and Extra-Terminal) inhibitor (+)-JQ-1, connected by a linker.[4][5][6] This design allows this compound to recruit the E3 ubiquitin ligase machinery to its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7]
The primary target of this compound is BRD4 (Bromodomain-containing protein 4).[4][8] In addition to BRD4, this compound also effectively degrades cellular Inhibitor of Apoptosis Proteins cIAP1 and XIAP .[4][8]
| Target Protein | IC50 |
| cIAP1 | 6.8 nM |
| cIAP2 | 17 nM |
| XIAP | 49 nM |
Table 1: IC50 values of this compound for its target proteins.[4][8]
What is the mechanism of action of this compound?
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically degrade its target proteins.
The degradation of cIAP1 occurs through autoubiquitylation triggered by the binding of the IAP antagonist part of this compound. In contrast, the degradation of XIAP and BRD4 requires the formation of a ternary complex between the target protein, this compound, and the E3 ligase.[1][5]
Troubleshooting Guides
Issue 1: Inefficient or No Degradation of BRD4
Possible Cause & Solution
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal concentration for your specific cell line. Concentrations that are too low will be ineffective, while excessively high concentrations can lead to the "hook effect," where the formation of the ternary complex is inhibited.
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines.
-
Recommendation: Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation time for maximal degradation. In some cell lines, marked depletion of BRD4 can be seen as early as 1-2 hours.[9]
-
-
Low E3 Ligase Expression: The efficiency of this compound depends on the expression levels of the recruited E3 ligase (cIAP1 or XIAP).
-
Recommendation: Check the baseline expression levels of cIAP1 and XIAP in your cell line via Western blot. If expression is low, consider using a different cell line or a degrader that utilizes a more abundant E3 ligase.
-
-
Compound Instability: Ensure proper storage and handling of this compound to maintain its activity.
-
Resistance Mechanisms: Cells can develop resistance to BRD4 degraders.
Issue 2: Observed Cytotoxicity
Possible Cause & Solution
-
On-Target Toxicity: Degradation of BRD4 can lead to cell cycle arrest and apoptosis, which may be the desired outcome in cancer cell lines but can be a concern in other applications.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiments to assess the cytotoxic effects of this compound at different concentrations and time points.
-
-
Off-Target Toxicity: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.
-
Recommendation: Use the lowest effective concentration that achieves the desired level of BRD4 degradation. Include control experiments with an inactive epimer of the degrader if available.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Incubation Time
This protocol outlines a general workflow for optimizing this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment and harvesting.
-
This compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for your target proteins and normalize them to the loading control. Plot the normalized protein levels against the this compound concentration or time to determine the optimal conditions.
| Cell Line | Concentration Range | Incubation Time | Reference |
| LNCaP (Prostate Cancer) | 0.003 - 1 µM | 6 and 24 hours | [4][8] |
| HeLa (Cervical Cancer) | 100 nM | 30 min - 4 hours | [11] |
| MM.1S (Multiple Myeloma) | Optimal at 0.1 µM | Up to 24 hours | [1] |
Table 2: Examples of this compound concentrations and incubation times in different cancer cell lines.
Protocol 2: Assessing Cytotoxicity using MTT Assay
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2][12]
-
Treatment: Treat the cells with various concentrations of this compound for the desired incubation time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][13]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways Involving BRD4
BRD4 and NF-κB Signaling Pathway
BRD4 plays a crucial role as a coactivator in the NF-κB signaling pathway by binding to acetylated RelA, a subunit of NF-κB.[4][13][14] This interaction is important for the transcriptional activation of NF-κB target genes involved in inflammation and cancer.[5][15]
BRD4 and Jagged1/Notch1 Signaling Pathway
BRD4 can regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor. The Jagged1/Notch1 signaling pathway is involved in cell fate decisions, proliferation, and differentiation.[16][17]
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 4. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 degraders may effectively counteract therapeutic resistance of leukemic stem cells in AML and ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. goldbio.com [goldbio.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. mdpi.com [mdpi.com]
- 15. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JAG1 - Wikipedia [en.wikipedia.org]
troubleshooting inconsistent results with Sniper(brd)-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Sniper(brd)-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of specific target proteins within the cell.[1][2][] It is a chimeric molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4.[1] By bringing BRD4 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][] Additionally, this compound is known to induce the degradation of the Inhibitor of Apoptosis Proteins (IAPs) cIAP1 and XIAP.[1][4]
Q2: What are the primary targets of this compound?
The primary target of this compound is BRD4.[1][5] It also effectively degrades cIAP1, cIAP2, and XIAP.[4][5] It is important to note that due to the nature of its BRD4-binding moiety, (+)-JQ1, it may also lead to the degradation of other BET family members like BRD2 and BRD3.
Q3: What is the recommended concentration range and incubation time for this compound?
Based on published data, a concentration range of 0.003 µM to 1 µM is typically used for cell-based assays.[4][6] Incubation times can range from 6 to 24 hours to observe significant protein degradation.[4][6] Optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C.[5] Stock solutions are typically prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5]
Troubleshooting Guide
Issue 1: No or low degradation of the target protein (BRD4).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Suboptimal incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for observing maximal degradation. |
| Low E3 ligase expression | Ensure that the cell line you are using expresses sufficient levels of the E3 ligase recruited by this compound (XIAP is preferentially recruited for BRD4 degradation).[1] You can check this by Western blot or refer to publicly available expression databases. |
| Poor cell health | Ensure cells are healthy, viable, and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may have altered protein turnover rates. |
| Improper compound handling | Confirm that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with Western blot | Troubleshoot your Western blot protocol, including antibody quality, transfer efficiency, and appropriate loading controls.[7][8][9] |
Issue 2: The "Hook Effect" - Decreased degradation at higher concentrations.
| Possible Cause | Explanation & Solution |
| Formation of binary complexes | At high concentrations, this compound can form separate binary complexes with BRD4 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[10][11] This leads to reduced degradation efficiency. To mitigate this, perform a detailed dose-response curve to identify the optimal concentration that promotes ternary complex formation without leading to the hook effect.[10][12] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Standardize cell culture conditions, including cell passage number, seeding density, and media composition. Ensure consistent cell health and confluency at the time of treatment. |
| Inconsistent compound preparation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure accurate pipetting and thorough mixing. |
| Differential degradation of targets | Be aware that the degradation mechanisms for cIAP1 and BRD4/XIAP differ. cIAP1 degradation does not require the formation of a ternary complex with BRD4, whereas BRD4 and XIAP degradation does.[1][2] Therefore, observing cIAP1 degradation without BRD4 degradation might point to issues with ternary complex formation. |
Issue 4: Observing off-target effects.
| Possible Cause | Explanation & Mitigation |
| Degradation of other BET family members | The (+)-JQ1 component of this compound can also bind to other BET proteins like BRD2 and BRD3, leading to their degradation. Be aware of this possibility and, if necessary, use techniques like proteomics to assess the broader impact on the proteome. |
| Toxicity at high concentrations | High concentrations of this compound may lead to off-target toxicity. Use the lowest effective concentration that achieves the desired level of target degradation. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value |
| cIAP1 | 6.8 nM |
| cIAP2 | 17 nM |
| XIAP | 49 nM |
Data sourced from MedchemExpress and Adooq Bioscience.[4][5]
Experimental Protocols
Key Experiment: Western Blot Analysis of BRD4 Degradation
This protocol outlines a typical experiment to assess the degradation of BRD4 in a human cancer cell line (e.g., LNCaP) following treatment with this compound.
1. Cell Culture and Seeding:
- Culture LNCaP cells in appropriate media and conditions.
- Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
2. This compound Treatment:
- Prepare a fresh dilution series of this compound in culture media from a DMSO stock. A typical concentration range to test is 0, 3, 10, 30, 100, 300, and 1000 nM.[4][6]
- Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
- Remove the old media from the cells and add the media containing the different concentrations of this compound.
- Incubate the cells for a predetermined time (e.g., 6 or 24 hours).[4][6]
3. Cell Lysis:
- After incubation, place the plate on ice and wash the cells with ice-cold PBS.
- Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[7]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
6. Western Blotting:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
- Also, probe for cIAP1 and XIAP to confirm their degradation and use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
7. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound mediated protein degradation.
Caption: Experimental workflow for assessing protein degradation.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: In Vivo Application of Sniper(brd)-1
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of Sniper(brd)-1, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that induces the degradation of BRD4, cIAP1, and XIAP.[1][2][3] This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Question: My animals are exhibiting signs of acute toxicity (e.g., lethargy, ruffled fur, weight loss) shortly after administration of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Acute toxicity can stem from several factors, including the vehicle, the dose of this compound, or the route of administration.
-
Vehicle Toxicity: The formulation vehicle itself can cause adverse effects. It is crucial to administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle control group shows signs of toxicity, consider reformulating.
-
High Dose: The administered dose of this compound may be too high. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it in different cohorts of animals while closely monitoring for any signs of toxicity.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the pharmacokinetic and toxicity profile of the compound.[4] If one route is associated with acute toxicity, exploring alternative routes may be beneficial.
-
Off-Target Effects: While this compound is designed to be specific, off-target protein degradation can lead to toxicity.[5][6] If toxicity persists even at low doses with a well-tolerated vehicle, further investigation into potential off-target effects may be necessary.
Question: I am observing unexpected phenotypes in my long-term studies, even at doses that were well-tolerated in short-term experiments. What could be the reason?
Answer: Long-term or chronic toxicity can manifest differently from acute toxicity.
-
On-Target Toxicity: Sustained degradation of BRD4 can have significant physiological consequences. Studies with inducible and reversible transgenic RNAi mouse models have shown that prolonged suppression of Brd4 can lead to reversible epidermal hyperplasia, alopecia, and depletion of stem cells in the small intestine.[7] These on-target toxicities may only become apparent after continuous administration.
-
Cumulative Toxicity: The compound or its metabolites may accumulate over time, leading to organ-specific toxicity that is not observed in acute studies. Long-term toxicity studies that include histopathological analysis of major organs are essential to identify such effects.
-
Immunogenicity: As a complex molecule, this compound could potentially elicit an immune response with repeated administration. While less common with small molecules, this possibility should be considered if observing signs of inflammation or immune-related adverse events.
Question: My in vivo results are inconsistent, with variable efficacy and toxicity between experiments. How can I improve the reproducibility of my studies?
Answer: Inconsistent results are often related to formulation and administration.
-
Formulation Instability: Ensure that your formulation of this compound is stable and that the compound remains in solution. Precipitation of the compound can lead to inaccurate dosing and variable exposure. It is recommended to prepare fresh formulations for each experiment.[4]
-
Inaccurate Dosing: Precise dosing is critical for reproducible results. Calibrate all equipment and ensure accurate measurement of animal body weights for correct dose calculation.
-
Animal Health and Husbandry: The health status and environmental conditions of the animals can influence their response to treatment. Ensure that all animals are healthy and housed under standardized conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound.
What is this compound and what is its mechanism of action?
This compound is a chimeric molecule that functions as a protein degrader.[2] It consists of a ligand that binds to the bromodomain and extra-terminal (BET) protein BRD4 and another ligand that binds to inhibitor of apoptosis proteins (IAPs), which possess E3 ubiquitin ligase activity.[2][] By bringing BRD4 and an IAP into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] It has also been shown to degrade cIAP1 and XIAP.[1][2]
What are the recommended vehicle formulations for in vivo administration of this compound?
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound while minimizing vehicle-associated toxicity. Two commonly used formulations are:
-
Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Oil-based vehicle: A solution of 10% DMSO in 90% corn oil.[4]
It is essential to test the solubility and stability of this compound in the chosen vehicle and to include a vehicle-only control group in all in vivo experiments.
What are the potential on-target toxicities associated with BRD4 degradation?
Sustained inhibition or degradation of BRD4 can lead to several on-target toxicities. Based on studies using genetic models to suppress Brd4, potential adverse effects include:[7]
-
Gastrointestinal effects: Decreased cellular diversity and stem cell depletion in the small intestine.[7]
-
Dermatological effects: Reversible epidermal hyperplasia and alopecia.[7]
-
Hematological effects: Depletion of T lymphocytes.[7]
These potential on-target toxicities should be carefully monitored in any in vivo study with this compound.
What are the potential off-target toxicities of this compound?
Off-target toxicity occurs when a drug interacts with unintended proteins. For this compound, this could involve the degradation of proteins other than BRD4, cIAP1, and XIAP.[5][6] The potential for off-target effects should be assessed through comprehensive preclinical toxicology studies.[5]
How can I monitor for toxicity in my in vivo studies?
A thorough toxicity assessment should include:
-
Regular clinical observations: Monitor for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body weight measurements: Track body weight changes throughout the study.
-
Blood analysis: Conduct complete blood counts (CBC) and clinical chemistry panels to assess hematological and organ function (e.g., liver, kidney).
-
Histopathology: At the end of the study, perform a histopathological examination of major organs to identify any microscopic changes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo administration and toxicity assessment of this compound.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a clear and stable solution of this compound for in vivo dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Aqueous-Based Formulation: [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to reach the final desired concentration. Mix well.
-
If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[4]
-
It is recommended to prepare this formulation fresh on the day of use.[4]
Procedure for Oil-Based Formulation: [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil and mix thoroughly by vortexing until a clear solution is obtained.
-
If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[4]
-
It is recommended to prepare this formulation fresh on the day of use.[4]
Protocol 2: General In Vivo Toxicity and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound in a rodent model.
Materials and Methods:
-
Healthy, age-matched rodents (e.g., mice or rats)
-
This compound formulation and vehicle control
-
Dosing syringes and needles
-
Animal balance
-
Equipment for blood collection and analysis
-
Histopathology services
Experimental Design:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control and multiple dose levels of this compound). A typical study might include at least 3-5 animals per group per sex.
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent groups. The dose range should be selected based on in vitro efficacy data and any available preliminary in vivo information.
-
Administration: Administer this compound and vehicle via the chosen route (e.g., intraperitoneal injection) at a consistent time each day for the duration of the study (e.g., 14 or 28 days for a subacute study).
-
Monitoring:
-
Clinical Signs: Observe the animals at least once daily for any clinical signs of toxicity, such as changes in posture, activity, breathing, and presence of piloerection or diarrhea.
-
Body Weight: Record the body weight of each animal before the start of the treatment and at regular intervals (e.g., twice weekly) throughout the study.
-
Food and Water Consumption: Monitor food and water intake, as significant changes can be an early indicator of toxicity.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood samples for complete blood count (CBC) and clinical chemistry analysis.
-
Necropsy and Organ Weights: Perform a gross necropsy on all animals and record the weights of major organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Histopathology: Collect major organs and tissues, preserve them in formalin, and submit them for histopathological examination.
-
Data Presentation
The following tables provide a structured format for presenting key data related to the formulation and in vivo toxicity assessment of this compound.
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Component | Aqueous-Based Vehicle[4] | Oil-Based Vehicle[4] |
| Solvent | DMSO | DMSO |
| Co-solvent 1 | PEG300 | Corn Oil |
| Co-solvent 2 | Tween-80 | - |
| Co-solvent 3 | Saline | - |
| Final Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Reported Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Table 2: Template for Dose-Escalation and Toxicity Monitoring
| Dose Group | This compound Dose (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Key Hematology/Clinical Chemistry Findings | Gross Pathology/Histopathology Observations |
| 1 | Vehicle Control | 5 M, 5 F | ||||
| 2 | Low Dose | 5 M, 5 F | ||||
| 3 | Mid Dose | 5 M, 5 F | ||||
| 4 | High Dose | 5 M, 5 F |
Note: This table should be populated with experimental data. In the absence of specific data for this compound, this serves as a template for designing and reporting toxicity studies.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo toxicity assessment.
Caption: Mechanism of action of this compound, leading to the degradation of BRD4.
Caption: General experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 7. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sniper(brd)-1
Welcome to the technical support center for the synthesis of Sniper(brd)-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the synthesis of this potent BRD4-degrading SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a chimeric molecule synthesized in a modular fashion. The general strategy involves three key stages:
-
Synthesis of Precursors: Separate synthesis of the three building blocks:
-
An IAP antagonist based on an LCL-161 derivative.
-
A BET inhibitor, specifically a carboxylic acid-functionalized version of (+)-JQ-1.
-
A polyethylene glycol (PEG)-based linker with appropriate functional groups for conjugation.
-
-
Conjugation: Stepwise connection of the linker to the two active ligands. Typically, the LCL-161 derivative is first attached to the linker, followed by the conjugation of the (+)-JQ-1 derivative.
-
Purification: Purification of the final this compound conjugate using chromatographic techniques.
Q2: What is the chemical composition of this compound?
A2: this compound consists of a derivative of the IAP antagonist LCL-161 and the BET inhibitor (+)-JQ-1, connected by a polyethylene glycol-based linker.[1][2] Its molecular formula is C₅₃H₆₆ClN₉O₈S₂.[1]
Q3: What are the known biological activities of this compound that I should confirm for my synthesized compound?
A3: Your synthesized this compound should induce the degradation of BRD4, cIAP1, and XIAP.[3] The reported IC50 values for cIAP1, cIAP2, and XIAP are 6.8 nM, 17 nM, and 49 nM, respectively.[2]
Q4: What are the storage recommendations for this compound?
A4: Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[4]
Troubleshooting Guide for this compound Synthesis
This guide addresses potential issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the final amide coupling step | Incomplete reaction. | - Ensure anhydrous reaction conditions. - Use a slight excess (1.1-1.2 equivalents) of the amine-containing precursor. - Increase reaction time or temperature (monitor for degradation). - Use a more efficient coupling reagent combination (e.g., HATU with DIPEA). |
| Side reactions of coupling reagents. | - Add coupling reagents at 0°C to control the initial reaction rate. - Ensure the purity of starting materials and solvents. | |
| Difficulty in purifying the final product | Poor solubility of this compound. | - Use a mixed solvent system for chromatography (e.g., DCM/Methanol or Chloroform/Methanol). - Consider reverse-phase HPLC for final purification if high purity is required. |
| Co-elution with starting materials or byproducts. | - Optimize the chromatographic gradient to improve separation. - If byproducts are from excess reagents, use a work-up procedure to remove them before chromatography. | |
| Characterization (NMR, MS) shows impure product | Incomplete reaction or presence of side products. | - Re-purify the compound using a different chromatographic method (e.g., reverse-phase if normal-phase was used initially). - Check for the presence of residual solvents. |
| Degradation of the molecule. | - Avoid excessive heat and exposure to strong acids or bases during work-up and purification. - Store the final compound under inert gas (nitrogen or argon). | |
| Starting material (+)-JQ-1-acid is difficult to synthesize | Issues with the hydrolysis of the ester group of (+)-JQ-1. | - Use milder hydrolysis conditions (e.g., LiOH in THF/water) to avoid side reactions on the triazolodiazepine ring. - Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
Data Summary
Biological Activity of this compound
| Target | IC50 / Ki | Reference |
| cIAP1 | 6.8 nM (IC50) | [2][4] |
| cIAP2 | 17 nM (IC50) | [2][4] |
| XIAP | 49 nM (Ki) | [4] |
| BRD4 | Degrader | [2][4] |
Experimental Protocols
A plausible synthetic protocol for the final coupling step to generate this compound is provided below. This is a representative procedure based on common practices for PROTAC synthesis.
Final Step: Amide Coupling of Precursors
-
Dissolution: Dissolve the carboxylic acid derivative of (+)-JQ-1 (1 equivalent) and the amine-terminated LCL-161-linker conjugate (1.1 equivalents) in anhydrous DMF.
-
Addition of Coupling Reagents: To the solution from step 1, add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of BRD4 degradation induced by this compound.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the final synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to BRD4 Degradation: Sniper(brd)-1 vs. Other PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, numerous molecules have been developed to eliminate the epigenetic reader protein BRD4, a key target in oncology and other diseases. This guide provides a comparative analysis of Sniper(brd)-1, a specific and non-genetic IAP-dependent protein eraser (SNIPER), against other prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs) such as MZ1, dBET1, and ARV-825. We will delve into their mechanisms of action, degradation efficiencies, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of Different E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target.
A key differentiator among BRD4 PROTACs is the E3 ligase they recruit.
-
This compound utilizes the inhibitor of apoptosis proteins (IAPs) , specifically cIAP1 and XIAP, as its E3 ligase. It is composed of a ligand for IAPs and a ligand for the BRD4 bromodomains[1][2][3][4].
-
MZ1 recruits the Von Hippel-Lindau (VHL) E3 ligase to target BRD4 for degradation[5].
-
dBET1 and ARV-825 both employ Cereblon (CRBN) as the E3 ligase to induce BRD4 degradation[6][7][8][9].
This fundamental difference in the recruited E3 ligase can influence the degradation profile, selectivity, and potential off-target effects of each PROTAC.
Performance Data: A Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the available performance data for this compound and other leading BRD4 PROTACs.
| PROTAC | Target Ligand | E3 Ligase Ligand | E3 Ligase Recruited | DC50 (BRD4) | Dmax (BRD4) | Cell Line | Reference |
| This compound | (+)-JQ1 | LCL161 derivative | cIAP1, XIAP | Not explicitly reported | Significant reduction at 0.1 µM | LNCaP | [1][2] |
| MZ1 | (+)-JQ1 | VHL ligand | VHL | 8 nM | >90% | H661 | |
| 23 nM | >90% | H838 | |||||
| dBET1 | (+)-JQ1 | Thalidomide derivative | CRBN | EC50 = 430 nM* | Not specified | MV4;11 | [6] |
| ARV-825 | OTX015 | Pomalidomide | CRBN | <1 nM | >95% | Burkitt's Lymphoma cells | [8] |
Note: EC50 for dBET1 refers to the half-maximal effective concentration for its biological effect, which is closely related to its degradation capacity.
Interestingly, this compound also potently induces the degradation of its recruited E3 ligases, with reported IC50 values of 6.8 nM for cIAP1, 17 nM for cIAP2, and 49 nM for XIAP[1][2].
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the BRD4 signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow for evaluating these molecules.
Caption: BRD4 Signaling Pathway.
Caption: General PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
The following are generalized yet detailed protocols for the key experiments used to characterize and compare BRD4 PROTACs.
Western Blotting for BRD4 Degradation
Objective: To quantify the levels of BRD4 and downstream proteins (e.g., c-Myc) following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., LNCaP, HeLa, MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 (and other proteins of interest like c-Myc and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the BRD4 levels to the loading control. The DC50 is calculated from the dose-response curve.
-
Cell Viability Assay
Objective: To assess the effect of BRD4 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the PROTACs.
-
-
Incubation:
-
Incubate the cells for a defined period, typically 48 to 72 hours.
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the PROTAC concentration.
-
Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest, often in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against BRD4 or ubiquitin, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, using an antibody against ubiquitin (if BRD4 was immunoprecipitated) or BRD4 (if ubiquitin was immunoprecipitated) to detect the ubiquitinated BRD4.
-
Conclusion
The landscape of BRD4-targeting PROTACs offers a variety of molecules with distinct mechanisms and degradation profiles. This compound, with its unique recruitment of IAP E3 ligases, presents an alternative approach to the more commonly used VHL and CRBN-recruiting PROTACs like MZ1, dBET1, and ARV-825. While direct comparative data on BRD4 degradation potency remains a key area for further investigation, the information presented in this guide provides a solid foundation for researchers to understand the key differences and to design experiments for their specific research needs. The choice of a particular BRD4 degrader will likely depend on the specific biological context, desired selectivity profile, and the expression levels of the respective E3 ligases in the target cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BET Degraders: Sniper(brd)-1 and ARV-771
In the rapidly evolving field of targeted protein degradation, two prominent molecules, Sniper(brd)-1 and ARV-771, have emerged as potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene expression and are implicated in a variety of cancers. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Two Distinct E3 Ligases
Both this compound and ARV-771 are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins. However, they achieve this by recruiting different E3 ubiquitin ligases.
ARV-771 is a pan-BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2] It is composed of a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4) and another ligand that binds to VHL, linked together by a chemical linker.[1][2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BET proteins.
This compound , which stands for Specific and Non-genetic IAP-dependent Protein Eraser, targets BRD4 for degradation by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[3][4] It consists of a BET inhibitor, (+)-JQ1, linked to a derivative of an IAP antagonist, LCL-161.[3][4] Notably, this compound also induces the degradation of cIAP1 and the X-linked inhibitor of apoptosis protein (XIAP).[3]
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the efficacy of this compound and ARV-771 is challenging due to the limited availability of head-to-head studies and publicly accessible, specific DC50 values for BRD4 degradation by this compound. However, the available data for each compound are summarized below.
In Vitro Efficacy
ARV-771 has demonstrated potent and broad activity against BET proteins in various cancer cell lines. In 22Rv1 castration-resistant prostate cancer (CRPC) cells, ARV-771 potently degrades BRD2, BRD3, and BRD4 with a half-maximal degradation concentration (DC50) of less than 5 nM.[5] This degradation of BET proteins leads to a downstream depletion of the oncoprotein c-MYC, with a half-maximal inhibitory concentration (IC50) of less than 1 nM.[6]
| Parameter | This compound | ARV-771 |
| Target(s) | BRD4, cIAP1, XIAP | BRD2, BRD3, BRD4 |
| E3 Ligase Recruited | cIAP1 | VHL |
| Cell Line | LNCaP | 22Rv1, VCaP, LnCaP95 |
| BRD4 Degradation | Significant reduction at 0-1 µM | DC50 < 5 nM |
| c-MYC Depletion | Data not available | IC50 < 1 nM |
| Other Degraded Proteins | cIAP1 (IC50: 6.8 nM), cIAP2 (IC50: 17 nM), XIAP (IC50: 49 nM) | - |
In Vivo Efficacy
ARV-771 has shown significant efficacy in preclinical animal models. In a mouse xenograft model using 22Rv1 CRPC cells, daily subcutaneous injections of ARV-771 at 10 mg/kg resulted in the downregulation of BRD4 and c-MYC levels in tumor tissue and led to tumor regression.[6]
In vivo efficacy data for this compound is not as extensively reported in publicly available literature. While other SNIPER compounds have demonstrated in vivo activity, specific data on the in vivo efficacy of this compound in tumor models is currently limited.
Signaling Pathway and Experimental Workflow
The signaling pathway for both molecules involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein. The general experimental workflow to assess the efficacy of these degraders is also similar.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Typical in vitro experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., LNCaP for this compound; 22Rv1 for ARV-771) are cultured to approximately 70-80% confluency. The cells are then treated with various concentrations of the degrader compound or DMSO as a vehicle control for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., BRD4, c-MYC, cIAP1, XIAP, and a loading control like GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control. The DC50 values are calculated from the dose-response curves.
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of the degrader compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence signal is read using a plate reader, and the IC50 values are calculated from the dose-response curves.
Conclusion
Both this compound and ARV-771 are effective BET protein degraders with distinct E3 ligase specificities. ARV-771 has been extensively characterized, demonstrating potent pan-BET degradation in vitro and significant anti-tumor efficacy in vivo. While this compound also effectively degrades BRD4 and additionally targets IAP proteins, more comprehensive quantitative data on its BRD4 degradation potency and in vivo efficacy are needed for a direct and complete comparison. The choice between these two molecules may depend on the specific research or therapeutic context, including the desired spectrum of BET protein degradation and the potential advantages or disadvantages of concurrently degrading IAP proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. This compound|2095244-54-3|安捷凯 [anjiechem.com]
- 7. adooq.com [adooq.com]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Sniper(brd)-1: A Comparative Guide to siRNA Validation
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel compound is a critical step in the validation process. This guide provides a comparative framework for confirming the on-target effects of Sniper(brd)-1, a potent bromodomain and extra-terminal (BET) protein degrader, using small interfering RNA (siRNA) as a validation tool.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. Its targets include Bromodomain-containing protein 4 (BRD4), as well as cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1, cIAP2), and X-linked inhibitor of apoptosis protein (XIAP).[1][2] To ensure that the observed cellular phenotypes following this compound treatment are a direct result of the degradation of these intended targets, a comparison with the effects of siRNA-mediated knockdown of the same proteins is an essential experimental control.
This guide outlines the experimental methodology for this comparison, presents sample data in a clear, tabular format, and provides diagrams to illustrate the underlying signaling pathways and experimental workflows.
Comparative Analysis of Protein Knockdown: this compound vs. siRNA
The primary method for comparing the on-target effects of this compound with siRNA is to quantify the reduction in target protein levels. Western blotting is the gold-standard technique for this analysis. The following table summarizes the expected quantitative outcomes from such an experiment, based on available research.
| Target Protein | Treatment | Concentration/Dose | Treatment Time | % Protein Level Reduction (Compared to Control) |
| BRD4 | This compound | 0.1 µM | 6 hours | Significant Reduction |
| siRNA (BRD4-specific) | 10-50 nM | 48 hours | Significant Reduction | |
| cIAP1 | This compound | 0.1 µM | 6 hours | Significant Reduction |
| siRNA (cIAP1-specific) | 10-50 nM | 48 hours | Significant Reduction | |
| XIAP | This compound | 0.1 µM | 6 hours | Significant Reduction |
| siRNA (XIAP-specific) | 10-50 nM | 48 hours | Significant Reduction |
Note: The exact percentage of protein reduction can vary depending on the cell line, experimental conditions, and the specific antibodies used. The data presented here is a qualitative representation based on published findings.[1][3]
Experimental Protocols
To achieve reliable and reproducible results, the following detailed protocols for cell culture, siRNA transfection, this compound treatment, and Western blot analysis in LNCaP prostate cancer cells are provided.
Cell Culture and Seeding
-
Culture LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 25 mM HEPES, and 1.0 mM Sodium Pyruvate.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed 1.5 x 10^5 to 2.0 x 10^5 cells per well in a 24-well plate 12-24 hours prior to transfection to achieve 60-70% confluency on the day of the experiment.[4]
siRNA Transfection
-
On the day of transfection, dilute the desired concentration (e.g., 10-50 nM) of siRNA targeting BRD4, cIAP1, XIAP, or a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 3000) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh complete growth medium.
-
Incubate the cells for 42-48 hours to allow for target gene knockdown.[1][5]
This compound Treatment
-
For the this compound treatment group, prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 0.1 µM) in a complete growth medium.
-
Replace the medium of the cells (not treated with siRNA) with the medium containing this compound.
-
For a time-course experiment, treat the cells for various durations (e.g., 6, 12, 24 hours). A 5-6 hour treatment is often sufficient to observe significant degradation.[1][3]
Western Blot Analysis
-
After the respective treatment periods, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD4, cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LNCAP Transfection Reagent (Prostate Carcinoma) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Head-to-Head Comparison: Sniper(brd)-1 and dBET1 in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as powerful tools for selectively eliminating disease-causing proteins. This guide provides a detailed head-to-head comparison of two prominent BET (Bromodomain and Extra-Terminal) protein degraders: Sniper(brd)-1 and dBET1. Both molecules are designed to hijack the cell's natural protein disposal machinery to eliminate BET proteins, which are critical regulators of gene expression and are implicated in various cancers and inflammatory diseases. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important research compounds.
Mechanism of Action: A Tale of Two E3 Ligases
At their core, both this compound and dBET1 are heterobifunctional molecules. They consist of a ligand that binds to the target BET protein (specifically, the bromodomains) and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
The fundamental difference between this compound and dBET1 lies in the E3 ligase they recruit.
-
This compound is a "Specific and Non-genetic IAP-dependent Protein Eraser" that recruits the Inhibitor of Apoptosis Proteins (IAPs) , such as cIAP1 and XIAP, which function as E3 ligases.[1]
-
dBET1 recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]
This distinction in E3 ligase recruitment can influence the degradation efficiency, cellular effects, and potential off-target profiles of each compound.
Performance Data: A Quantitative Comparison
Direct head-to-head studies under identical experimental conditions are limited. However, by compiling data from various sources, a comparative overview of their performance can be established.
| Parameter | This compound | dBET1 |
| Target Proteins | BRD4, cIAP1, XIAP[3][4][5] | BRD2, BRD3, BRD4[2][6] |
| E3 Ligase Recruited | IAPs (cIAP1, XIAP)[1] | Cereblon (CRBN)[2] |
| BRD4 Degradation (DC50/EC50) | Not explicitly reported, but significant degradation observed at 0.1 µM in LNCaP cells.[4][5] | EC50: 430 nM (in SUM149 cells)[6][7] |
| Binding Affinity (IC50) | cIAP1: 6.8 nM, cIAP2: 17 nM, XIAP: 49 nM[3][4][5] | BRD4(1): 20 nM[6] |
| Anti-proliferative Activity (IC50) | Not explicitly reported. | MV4;11 cells: 0.14 µM[7][8] |
Cellular Effects: Beyond Protein Degradation
The downstream cellular consequences of BET protein degradation induced by these compounds are critical for their potential therapeutic applications.
dBET1 has been shown to induce:
-
Cell Cycle Arrest: Treatment with dBET1 leads to an arrest in the G1 phase of the cell cycle.[9]
-
Apoptosis: dBET1 treatment enhances apoptosis in various cancer cell lines.[3][9][10][11]
For This compound , while it is established to degrade IAPs which are key regulators of apoptosis, detailed studies on its specific effects on the cell cycle and apoptosis following BRD4 degradation are less reported in the available literature. However, its ability to degrade anti-apoptotic proteins like cIAP1 and XIAP suggests a strong pro-apoptotic potential.[12]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a generalized procedure for assessing the degradation of BRD4 and other target proteins following treatment with this compound or dBET1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP for this compound, MV4-11 for dBET1) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-response range of this compound (e.g., 0.003 to 1 µM) or dBET1 (e.g., 10 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine serum albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-cIAP1, anti-XIAP, anti-CRBN) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the desired concentrations of the PROTAC or DMSO for the indicated time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
-
Treat cells with the PROTAC or DMSO for the specified duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Selectivity and Off-Target Effects
dBET1 has been shown to be highly selective for the degradation of BET family members BRD2, BRD3, and BRD4 out of over 7,400 proteins analyzed.[6] The primary off-targets are other BET family members.
This compound , in addition to degrading BRD4, is designed to degrade the IAP proteins cIAP1 and XIAP.[3][4][5] This can be considered a dual-action mechanism rather than a simple off-target effect, as IAPs are also relevant cancer targets. The selectivity of this compound against other bromodomain-containing proteins has not been as extensively profiled in the available literature.
Conclusion
Both this compound and dBET1 are valuable research tools for inducing the targeted degradation of BET proteins. The choice between them may depend on the specific research question and the cellular context.
-
dBET1 is a well-characterized CRBN-recruiting PROTAC with robust data on its degradation potency (EC50 of 430 nM), selectivity for BET proteins, and its downstream effects on the cell cycle and apoptosis.
-
This compound offers a distinct mechanism by recruiting IAP E3 ligases, which provides the added benefit of simultaneously degrading the anti-apoptotic proteins cIAP1 and XIAP. While quantitative degradation data for BRD4 is less defined in the literature, its potent IC50 values against IAPs suggest a strong biological effect.
Further head-to-head studies in various cell lines are needed to fully delineate the comparative advantages of each molecule. Researchers should consider the expression levels of CRBN and IAPs in their model systems, as this will likely influence the efficacy of dBET1 and this compound, respectively.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of XIAP in the SNIPER(BRD)-1 Mechanism: A Comparative Guide
This guide provides a detailed comparison of the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology, focusing on the critical role of the X-linked inhibitor of apoptosis protein (XIAP) in the mechanism of SNIPER(BRD)-1. We will explore the supporting experimental data, compare SNIPERs with alternative protein degradation technologies, and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to SNIPER Technology
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes small molecules to eliminate pathogenic proteins.[1] Among these technologies are SNIPERs, chimeric molecules designed to hijack Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[2][3] SNIPERs are composed of three key components: a ligand that binds to the target protein, a ligand that binds to an IAP, and a linker connecting the two.[4][] This design facilitates the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP, leading to target ubiquitination and degradation.[2]
This compound is a well-characterized example of this technology. It comprises the BET inhibitor (+)-JQ-1, which targets the bromodomain-containing protein 4 (BRD4), linked to a derivative of the IAP antagonist LCL-161.[6] A unique feature of SNIPERs is their ability to simultaneously induce the degradation of both the target protein and the recruited IAPs, such as cIAP1 and XIAP.[7] This dual action is particularly advantageous in oncology, as IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[8]
The Central Role of XIAP in this compound-Mediated Degradation
While this compound can interact with multiple IAPs, experimental evidence has demonstrated that it preferentially utilizes XIAP to mediate the degradation of its primary target, BRD4.[9] The degradation of both BRD4 and XIAP is contingent upon the formation of a ternary complex consisting of XIAP, this compound, and BRD4.[2][9] This is in stark contrast to the degradation of another IAP, cIAP1, which is triggered directly by the binding of the IAP antagonist portion of this compound, leading to its autoubiquitination and degradation without requiring the presence of the target protein BRD4.[2][9]
This mechanistic distinction is a crucial aspect of the this compound mode of action. The requirement of the ternary complex for XIAP degradation ensures that the degradation is coupled to the presence of the target protein, BRD4.
References
- 1. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPER | TargetMol [targetmol.com]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 7. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
Unveiling the Target Landscape: A Comparative Cross-Reactivity Analysis of Sniper(brd)-1
For researchers, scientists, and drug development professionals, understanding the precise binding and degradation profile of a molecule is paramount. This guide provides a comparative analysis of the cross-reactivity of Sniper(brd)-1, a potent degrader of bromodomain-containing protein 4 (BRD4), against other alternative BRD4-targeting degraders. By examining available experimental data, this guide aims to offer a clear perspective on the selectivity of these molecules.
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that functions as a proteolysis-targeting chimera (PROTAC). It is composed of the BET bromodomain inhibitor (+)-JQ1 linked to a derivative of the IAP antagonist LCL-161.[1][2] This design enables the recruitment of Inhibitor of Apoptosis Proteins (IAPs), a class of E3 ubiquitin ligases, to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
On-Target and Known Off-Target Profile of this compound
Experimental data has demonstrated that this compound effectively degrades not only its intended target, BRD4, but also the IAP E3 ligases cIAP1 and XIAP.[2] The degradation of cIAP1 is understood to be a direct consequence of the LCL-161 moiety, which is a known pan-IAP inhibitor. In contrast, the degradation of BRD4 and XIAP is dependent on the formation of a ternary complex between the degrader, the target protein, and the E3 ligase.
Comparison with Alternative BRD4 Degraders
In the rapidly evolving field of targeted protein degradation, several alternative BRD4 degraders have been developed with a focus on improving selectivity. This section compares this compound with other notable BRD4 degraders for which cross-reactivity data is available.
| Degrader | Target Warhead | E3 Ligase Recruited | Known Primary Targets | Selectivity Profile |
| This compound | (+)-JQ1 | cIAP1, XIAP | BRD4, cIAP1, XIAP | Expected to degrade other BET family members (BRD2, BRD3) due to the pan-BET activity of JQ1. Also degrades multiple IAPs. |
| AT1 | JQ1 derivative | VHL | BRD4 | Proteomics data shows high selectivity for BRD4 degradation over BRD2 and BRD3.[3] |
| PLX-3618 | JQ1 derivative | DCAF11 | BRD4 | Despite binding to BRD2, BRD3, and BRD4, it selectively degrades only BRD4 as confirmed by proteomic analysis.[4] |
| dBET1 | JQ1 | Cereblon (CRBN) | BRD2, BRD3, BRD4 | Known as a pan-BET degrader, effectively degrading multiple members of the BET family.[4] |
Experimental Protocols
The assessment of a degrader's cross-reactivity is crucial for its development as a therapeutic agent. Quantitative proteomics is a powerful and unbiased method to determine the global effects of a compound on the cellular proteome.
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify all proteins that are degraded upon treatment with a specific degrader.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., LNCaP, MV-4-11) are cultured to a suitable confluency. The cells are then treated with the degrader of interest (e.g., this compound, AT1) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed to extract the total protein content.
-
Protein Digestion and Peptide Labeling: The extracted proteins are digested into peptides, typically using trypsin. For quantitative analysis, the peptides from each condition are labeled with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the masses of the fragments, which allows for peptide identification and quantification of the reporter ions from the isobaric tags.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the proteins and quantify their relative abundance across the different treatment conditions. Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the vehicle control are identified as potential off-targets.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the action and analysis of this compound, the following diagrams are provided.
References
A Head-to-Head Comparison: The Enhanced Efficacy of Sniper(brd)-1 Over IAP Antagonists Alone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel targeted protein degrader, Sniper(brd)-1, against traditional Inhibitor of Apoptosis Protein (IAP) antagonists. We delve into the mechanistic differences that lead to superior efficacy for the chimeric molecule, supported by available experimental data and detailed methodologies.
At the forefront of targeted cancer therapy, novel strategies are continuously emerging to overcome the limitations of conventional inhibitors. One such innovative approach is the use of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This guide focuses on this compound, a chimeric molecule designed to degrade specific cellular targets, and compares its efficacy to that of IAP antagonists when used as standalone agents.
Executive Summary: Degradation vs. Inhibition
The fundamental difference between this compound and IAP antagonists lies in their mechanism of action. IAP antagonists, such as LCL-161, are small molecules that mimic the endogenous IAP inhibitor SMAC (Second Mitochondria-derived Activator of Caspases)[1]. They bind to IAPs, primarily cIAP1, cIAP2, and XIAP, preventing their inhibitory action on caspases and thereby promoting apoptosis[1]. However, their efficacy as single agents is often limited, and they are frequently explored in combination therapies[1].
This compound, on the other hand, is a heterobifunctional molecule that links a derivative of the IAP antagonist LCL-161 to (+)-JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) protein BRD4[2]. This design imparts a dual function: it not only antagonizes IAPs but also hijacks the E3 ubiquitin ligase activity of IAPs to induce the proteasomal degradation of both its primary target, BRD4, and the IAPs themselves (cIAP1 and XIAP)[2][3]. This targeted protein degradation offers a more profound and sustained therapeutic effect compared to simple inhibition.
Mechanism of Action: A Tale of Two Strategies
IAP antagonists function by disrupting the protein-protein interaction between IAPs and caspases, tipping the cellular balance towards apoptosis. They can also induce the auto-ubiquitination and subsequent degradation of cIAP1 and cIAP2[1].
This compound employs a more intricate and efficient mechanism. The LCL-161 moiety of this compound binds to IAPs, while the (+)-JQ1 portion binds to the BET protein BRD4. This brings the E3 ligase machinery of the IAPs into close proximity with BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
A pivotal study by Ohoka et al. (2019) revealed that the degradation of cIAP1 by this compound is triggered by the binding of its IAP antagonist module, a mechanism shared with IAP antagonists alone. However, the degradation of XIAP and the primary target BRD4 requires the formation of a ternary complex between this compound, the target protein, and the IAP[3]. This highlights the unique and more complex mechanism of action of this compound.
Signaling Pathway and Experimental Workflow
The distinct mechanisms of this compound and IAP antagonists are best visualized through their respective signaling pathways and the experimental workflow used to assess their efficacy.
Quantitative Data Comparison
While direct head-to-head studies with extensive quantitative data are limited, the available information allows for a compelling comparison.
Table 1: In Vitro Efficacy of this compound and IAP Antagonists
| Compound | Target(s) | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | BRD4, cIAP1, XIAP (Degradation) | LNCaP (Prostate) | Western Blot | Protein Levels | Significant reduction of BRD4, cIAP1, and XIAP at 0-1 µM | [2] |
| This compound | cIAP1, cIAP2, XIAP | - | Binding Assay | IC50 | 6.8 nM (cIAP1), 17 nM (cIAP2), 49 nM (XIAP) | [2] |
| LCL-161 | cIAP1, cIAP2, XIAP (Antagonist) | HNSCC cell lines | WST-1 Assay | IC50 | 32 to 95 µM (as monotherapy) | [4] |
| LCL-161 | cIAP1 (Degradation) | Eµ-Myc lymphoma | Western Blot | Protein Levels | cIAP1 degradation at 0.2-2 µM | [3] |
| LCL-161 | Apoptosis Induction | Eµ-Myc lymphoma | Annexin-V | Apoptosis | Resistant to apoptosis induction as a single agent | [3] |
| LCL-161 | Apoptosis Induction | HNSCC cell lines | Sub-G1 fraction | Cytotoxicity | Not cytotoxic as monotherapy | [4] |
Key Observations from the Data:
-
Potency: this compound demonstrates potent degradation of its targets at nanomolar concentrations. In contrast, the IAP antagonist LCL-161 shows significantly higher IC50 values for cell viability when used as a monotherapy, often in the micromolar range, indicating lower single-agent potency[4].
-
Apoptosis Induction: Studies consistently show that LCL-161 alone is a weak inducer of apoptosis in many cancer cell lines[3][4]. Its primary role is often to sensitize cells to other apoptotic stimuli. While direct comparative apoptosis data for this compound is not available in the provided search results, the degradation of both an oncoprotein (BRD4) and anti-apoptotic proteins (IAPs) strongly suggests a more potent pro-apoptotic effect.
-
Target Engagement: Both this compound and LCL-161 effectively induce the degradation of cIAP1[2][3]. However, this compound's ability to simultaneously degrade BRD4 and XIAP represents a multi-pronged attack that is not achievable with an IAP antagonist alone.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound, IAP antagonist (e.g., LCL-161), or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Protein Degradation Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Cell Lysis: After treatment with the compounds for the indicated times, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein levels.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the compounds as required. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion: A Clear Advantage for Targeted Degradation
The comparison between this compound and IAP antagonists alone reveals a clear advantage for the targeted protein degradation strategy. By simultaneously eliminating the oncogenic driver BRD4 and the anti-apoptotic proteins cIAP1 and XIAP, this compound offers a more potent and comprehensive anti-cancer effect than simply inhibiting IAP function. While IAP antagonists have a role in sensitizing cancer cells to other therapies, their limited single-agent efficacy underscores the superiority of the multi-targeted degradation approach embodied by this compound. This guide provides the foundational data and methodologies for researchers to further explore and build upon these findings in the development of next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sniper(brd)-1
Disclaimer: This document provides essential safety and logistical information for the handling of Sniper(brd)-1, a research-grade chemical compound. The recommendations are based on general best practices for handling potent, potentially cytotoxic compounds such as PROTACs (Proteolysis Targeting Chimeras) and Cereblon E3 ligase modulators.[1][2][3][4][5][6][7] It is imperative that all laboratory personnel conduct a thorough, substance-specific risk assessment before handling this material and consult their institution's safety guidelines.
Compound Overview
This compound is a PROTAC that induces targeted protein degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5][6] Due to its mechanism of action and potential biological activity, this compound should be handled as a potent and potentially hazardous compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense to minimize exposure.[8][9][10] The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE |
| Unpacking and Storage | - Disposable Gown- Two pairs of chemotherapy-rated gloves- Safety glasses with side shields |
| Preparation (Weighing, Dissolving) | - Disposable Gown- Two pairs of chemotherapy-rated gloves- Safety glasses with side shields or face shield- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet) |
| Administration (In vitro/In vivo) | - Disposable Gown- Two pairs of chemotherapy-rated gloves- Safety glasses with side shields |
| Waste Disposal | - Disposable Gown- Two pairs of chemotherapy-rated gloves- Safety glasses with side shields |
| Spill Cleanup | - Disposable Gown- Two pairs of heavy-duty gloves (e.g., nitrile or neoprene)- Safety goggles or face shield- N95 or higher-rated respirator |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently.
Operational and Disposal Plans
A clear and well-defined operational plan is crucial for the safe handling and disposal of this compound.
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[8]
-
Wear appropriate PPE (see table above) when unpacking the compound.[8]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
-
All manipulations, including weighing and dissolving, should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[10]
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Decontaminate all non-disposable equipment (e.g., spatulas, stir bars) with an appropriate solvent (e.g., isopropanol) followed by a detergent solution after use.
-
All waste contaminated with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[11]
-
Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
| Step | Action |
| 1. Evacuate and Secure | Immediately alert others in the area and evacuate. Restrict access to the spill area. |
| 2. Don PPE | Put on the appropriate PPE for spill cleanup (see table above).[9] |
| 3. Contain the Spill | For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust. |
| 4. Clean the Spill | Carefully collect all contaminated materials and place them in a designated hazardous waste container.[9] |
| 5. Decontaminate the Area | Clean the spill area with an appropriate solvent, followed by a detergent solution. |
| 6. Dispose of Waste | Seal and label the hazardous waste container and dispose of it according to institutional guidelines. |
| 7. Report the Incident | Report the spill to the laboratory supervisor and the institutional safety office. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
This diagram illustrates the general mechanism of action for a PROTAC like this compound that utilizes the Cereblon E3 ligase.
Caption: Mechanism of action of a Cereblon-recruiting PROTAC.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crews Laboratory | Protac [crewslab.yale.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipservices.care [ipservices.care]
- 10. gerpac.eu [gerpac.eu]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
